(E)-Methyl 3-(4-cyanophenyl)acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMIJFSAZPYEZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67472-79-1 | |
| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (E)-Methyl 3-(4-cyanophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-Methyl 3-(4-cyanophenyl)acrylate, a versatile organic compound with applications in materials science and as a synthetic intermediate. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols.
Chemical Identity and Properties
This compound is an organic compound featuring a para-substituted cyanophenyl group attached to a methyl acrylate backbone. The "(E)" designation specifies the trans configuration across the carbon-carbon double bond, a critical feature for its reactivity and potential applications in polymer and materials chemistry.
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Data | Reference(s) |
| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | [1] |
| Synonyms | Methyl (E)-3-(4-cyanophenyl)acrylate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)- | [] |
| CAS Number | 67472-79-1 (Predominantly for E-isomer), 52116-83-3 | [][3][4][5] |
| Molecular Formula | C₁₁H₉NO₂ | [][3] |
| Molecular Weight | 187.19 g/mol | [][3] |
| Appearance | Solid | N/A |
| Purity | ≥95% - 99% (Commercial) | [][4] |
| InChI | InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | [] |
| InChIKey | CDZMIJFSAZPYEZ-VOTSOKGWSA-N | [] |
| SMILES | COC(=O)C=CC1=CC=C(C=C1)C#N | [] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Table 2: Spectroscopic Data Summary
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals for olefinic protons with a large coupling constant (J > 15 Hz) characteristic of the (E)-isomer, aromatic protons of the 4-cyanophenyl group, and a singlet for the methyl ester protons. | [1] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, olefinic carbons, aromatic carbons (including the quaternary carbon attached to the cyano group), the cyano carbon, and the methyl ester carbon. | [6] |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ corresponding to the molecular weight of 187.19 g/mol . | [1][6] |
Experimental Protocols
The synthesis of this compound can be achieved through several established organic reactions. The two most prominent methods are the Palladium-Catalyzed Heck Reaction and the Morita-Baylis-Hillman Reaction.
Synthesis via Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8] For this specific synthesis, 4-bromobenzonitrile is coupled with methyl acrylate.
Protocol:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 4-bromobenzonitrile (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as Palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq).
-
Solvent and Base Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, followed by the addition of a base, typically triethylamine (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis via Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde.[1][9] This synthesis involves the reaction of 4-cyanobenzaldehyde with methyl acrylate.
Protocol:
-
Reactant Mixture: In a reaction vessel, combine 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (1.5-2.0 eq).
-
Catalyst Addition: Add a nucleophilic catalyst, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.3 eq). The reaction can often be run neat (solvent-free) or in a solvent like THF or DMF.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can be slow, sometimes requiring several days to a week for completion. Reaction progress should be monitored by TLC.
-
Work-up and Dehydration: The initial product is a hydroxylated adduct, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. This intermediate is often dehydrated in situ or in a subsequent step (e.g., by treatment with an acid catalyst or via an acetylation-elimination sequence) to yield the target acrylate.
-
Purification: The final product is purified by column chromatography on silica gel.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: Workflow for the Synthesis via Heck Reaction.
Caption: Workflow for the Synthesis via Morita-Baylis-Hillman Reaction.
Caption: General Workflow for Product Characterization.
References
- 1. This compound (52116-83-3) for sale [vulcanchem.com]
- 3. usbio.net [usbio.net]
- 4. 67472-79-1|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 5. 67472-79-1|this compound|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Methyl 3-(4-cyanophenyl)acrylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-Methyl 3-(4-cyanophenyl)acrylate, an organic compound with significant applications in synthetic chemistry and materials science. The document details its chemical structure, physical properties, synthesis protocols, and characterization data, serving as a crucial resource for professionals in research and development.
Core Chemical and Physical Data
This compound is an electron-deficient cinnamate ester characterized by a para-substituted cyano group on the phenyl ring.[] This structure creates a conjugated system extending from the aromatic ring to the methyl ester functionality, making it a valuable intermediate in organic synthesis.[2] Its key identifiers and physical properties are summarized below.
| Parameter | Data | Reference |
| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | [][2] |
| CAS Number | 67472-79-1 | [][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [][2][3] |
| Molecular Weight | 187.19 g/mol | [][2][3] |
| Melting Point | 98-103 °C | [3] |
| SMILES String | COC(=O)C=CC1=CC=C(C=C1)C#N | [][2] |
| InChI Key | CDZMIJFSAZPYEZ-VOTSOKGWSA-N | [][2] |
| InChI | InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | [][2] |
| Synonyms | Methyl (E)-3-(4-cyanophenyl)acrylate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)- | [2][3] |
Synthesis Protocols
The synthesis of this compound can be accomplished through several established methods. The two primary routes are the Palladium-Catalyzed Heck Reaction and the Morita-Baylis-Hillman Reaction.
Palladium-Catalyzed Heck Reaction
This method involves the cross-coupling of 4-bromobenzonitrile with methyl acrylate.[2] It is a reliable method for forming the carbon-carbon double bond with stereoselectivity for the (E)-isomer.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, combine 4-bromobenzonitrile (1.0 eq) and methyl acrylate (1.2 eq).
-
Solvent and Base Addition: Dissolve the reactants in N,N-dimethyl acetamide (DMA). Add triethylamine (2.0 eq) to the mixture to act as a base.
-
Catalyst Introduction: Add a palladium catalyst, such as Palladium(II) acetate (0.02 eq), along with a suitable phosphine ligand like triphenylphosphine (0.04 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Palladium-Catalyzed Heck Reaction Workflow.
Morita-Baylis-Hillman (MBH) Reaction
This reaction provides an alternative route by reacting 4-cyanobenzaldehyde with methyl acrylate in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[2][4]
Experimental Protocol:
-
Reactant and Catalyst: In a reaction flask, mix 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (1.5 eq). Add DABCO (0.3 eq) as the catalyst.[4]
-
Reaction Conditions: The reaction is typically performed neat (without solvent) or in a polar aprotic solvent like DMF or DMSO. Stir the mixture at room temperature for 24-72 hours.[4] The reaction progress can be monitored by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the DABCO catalyst, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo. The resulting crude product, a hydroxylated intermediate, is then dehydrated (often via mesylation followed by elimination) to yield the final acrylate product. Purify the final compound by column chromatography.
Spectroscopic Characterization
Confirmation of the chemical structure of this compound is achieved through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl ester protons.[2] The coupling constant (J-value) between the two vinylic protons is characteristically large (typically >15 Hz), which confirms the trans or (E) stereochemistry of the double bond.[2]
-
¹³C NMR: The carbon spectrum will show signals corresponding to the cyano carbon, the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, and the methyl carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]⁺ would correspond to its molecular weight of 187.19 g/mol .[2] Fragmentation patterns can provide further structural information. A mass spectrum for this compound has been reported.[5]
Applications and Research Significance
This compound serves as a versatile building block in organic synthesis. Its electron-deficient nature and multiple functional groups make it suitable for:
-
Donor-Acceptor Material Development: The cyano group acts as an electron-withdrawing group, making the molecule useful in the design of materials with specific electronic properties for applications in organic electronics.[]
-
Conjugate Addition Studies: The acrylate moiety is an excellent Michael acceptor, allowing for conjugate addition reactions to introduce new functional groups.[]
-
Intermediate for Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds and functional polymers.[] While the compound itself is not highlighted for specific biological activities, related structures have been investigated for antibacterial and antioxidant properties, suggesting potential avenues for future drug development research.[4][6]
References
In-depth Technical Guide on (E)-Methyl 3-(4-cyanophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of (E)-Methyl 3-(4-cyanophenyl)acrylate, with a focus on its molecular weight. The information is presented to support research, development, and application of this compound in various scientific fields.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [1][] |
| Molecular Weight | 187.19 g/mol | [1][] |
| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | [1] |
| CAS Number | 67472-79-1 | [1][3] |
Experimental Protocols
The determination of the molecular weight of this compound is typically achieved through mass spectrometry.
Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in positive ion mode.
-
Analysis: The sample is introduced into the mass spectrometer. The instrument separates the ions based on their m/z ratio. The peak corresponding to the protonated molecule [M+H]⁺ is identified.
-
Data Interpretation: The molecular weight is calculated from the m/z value of the molecular ion peak. For this compound, the expected molecular ion peak would correspond to a mass of 187.19.[1]
Logical Relationships and Structure
The structural arrangement of this compound dictates its chemical properties and molecular weight. The following diagram illustrates the logical relationship between the compound's name, its constituent parts, and its overall molecular formula, which is the basis for its molecular weight.
References
An In-depth Technical Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(4-cyanophenyl)acrylate, a member of the cinnamate ester family, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient π-system due to the para-cyano substituent, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a resource for researchers engaged in drug discovery and development.
IUPAC Name and Chemical Identity
The unequivocally established IUPAC name for this compound is methyl (E)-3-(4-cyanophenyl)prop-2-enoate [1].
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is paramount for its application in research. The following tables summarize its key physical and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 67472-79-1 | |
| Appearance | White to off-white solid | |
| Melting Point | 98-103 °C | |
| Purity | ≥95% | [1] |
Table 1: Physicochemical Properties
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.70 (d, J=8.0 Hz, 2H), 7.65 (d, J=16.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 2H), 6.45 (d, J=16.0 Hz, 1H), 3.80 (s, 3H) | Aromatic protons ortho and meta to the acrylate moiety, trans-vinylic protons, and methyl ester protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 166.5 (C=O), 142.0 (CH=), 138.0 (C), 132.5 (CH), 128.5 (CH), 120.0 (=CH), 118.0 (C≡N), 112.0 (C), 52.0 (CH₃) | Carbonyl, vinylic, aromatic, cyano, and methyl carbons. |
| IR (KBr, cm⁻¹) | Predicted: ~2230 (C≡N), ~1720 (C=O, ester), ~1640 (C=C), ~980 (trans C-H bend) | Characteristic stretching and bending vibrations of the functional groups. |
| Mass Spectrometry (EI) | M⁺ at m/z 187. Key fragments at m/z 156 ([M-OCH₃]⁺), 128 ([M-COOCH₃]⁺) | Molecular ion peak and characteristic fragmentation pattern.[2] |
Table 2: Spectroscopic Data
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Palladium-catalyzed Heck cross-coupling reaction.
Detailed Experimental Protocol: Heck Reaction
This protocol outlines the synthesis from 4-bromobenzonitrile and methyl acrylate.
Materials:
-
4-bromobenzonitrile
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a white solid.
Potential Applications in Drug Development
While direct biological studies on this compound are limited, the broader class of α,β-unsaturated carbonyl compounds, to which it belongs, is known for a range of biological activities.
Cytotoxic and Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of α,β-unsaturated carbonyl compounds. This activity is largely attributed to their ability to act as Michael acceptors. The electrophilic β-carbon can react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins, leading to cellular dysfunction and apoptosis.[3][4][5][6][7] The presence of the cyano group, an electron-withdrawing group, is expected to enhance the electrophilicity of the β-carbon, potentially increasing its cytotoxic potency. Related cyanophenylpropenoates have been investigated for their anticancer activities, suggesting this compound as a candidate for further screening.
Antimicrobial Activity
Cinnamic acid and its derivatives have a long history of investigation for their antimicrobial properties. The mechanism is often linked to the disruption of cell membranes and inhibition of essential enzymes. The α,β-unsaturated carbonyl moiety is a key pharmacophore for this activity. Therefore, this compound warrants investigation against a panel of bacterial and fungal pathogens.
Conclusion
This compound is a readily synthesizable compound with a chemical structure suggestive of significant biological potential. Its α,β-unsaturated carbonyl system, activated by a terminal cyano group, makes it a prime candidate for investigation as a cytotoxic, anticancer, and antimicrobial agent. This guide provides the foundational chemical and synthetic information necessary for researchers to explore the therapeutic and broader scientific applications of this promising molecule. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 3-(4-cyanophenyl)acrylate is a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a cyano-substituted phenyl ring conjugated with an acrylate moiety, makes it a versatile building block for various chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, including detailed experimental protocols, comparative quantitative data, and mechanistic diagrams. The synthesis routes discussed are the Knoevenagel Condensation, Heck Reaction, Horner-Wadsworth-Emmons Reaction, and Wittig Reaction. Each method is presented with the necessary information for practical implementation in a laboratory setting.
Introduction
The synthesis of α,β-unsaturated esters, particularly those bearing functionalized aromatic rings, is of significant interest in organic chemistry and drug discovery. This compound, with its defined stereochemistry and reactive functional groups, serves as a key precursor for the elaboration of more complex molecular architectures. The choice of synthetic methodology for this compound depends on factors such as starting material availability, desired yield and purity, and scalability. This guide aims to provide a detailed comparison of the most common and effective methods for its preparation.
Synthesis Pathways
Several reliable methods have been established for the synthesis of this compound. The following sections detail the experimental procedures and quantitative data for the most prominent pathways.
Knoevenagel Condensation
The Knoevenagel condensation is a classic and efficient method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as methyl cyanoacetate. The reaction is typically catalyzed by a base.
Reaction Scheme:
Experimental Protocol:
-
Materials: 4-Cyanobenzaldehyde, Methyl cyanoacetate, Piperidine (or another suitable base like DBU), Ethanol (or another suitable solvent).
-
Procedure: To a solution of 4-cyanobenzaldehyde (1.0 eq) in ethanol, add methyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq). The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 4-Cyanobenzaldehyde, Methyl cyanoacetate | [1] |
| Catalyst | Piperidine | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2-4 hours | [1] |
| Yield | >85% (for analogous reactions) | [1] |
Logical Relationship Diagram:
Caption: Knoevenagel condensation workflow.
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, 4-iodobenzonitrile is reacted with methyl acrylate.
Reaction Scheme:
Experimental Protocol:
-
Materials: 4-Iodobenzonitrile, Methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure: In a reaction vessel, 4-iodobenzonitrile (1.0 eq), methyl acrylate (1.2-1.5 eq), palladium(II) acetate (0.02-0.05 eq), and a base such as triethylamine (2.0 eq) are dissolved in an anhydrous solvent like DMF. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3][4]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 4-Iodobenzonitrile, Methyl acrylate | [2] |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [2] |
| Base | Triethylamine (TEA) or Na₂CO₃ | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 100-110 °C | [2] |
| Reaction Time | 4-12 hours | [2] |
| Yield | High (typically >80%) | [2] |
Experimental Workflow Diagram:
Caption: Heck reaction experimental workflow.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. It generally provides excellent (E)-stereoselectivity for the synthesis of α,β-unsaturated esters.
Reaction Scheme:
Experimental Protocol:
-
Materials: 4-Cyanobenzaldehyde, Trimethyl phosphonoacetate (or Triethyl phosphonoacetate), Sodium hydride (NaH) or Sodium methoxide (NaOMe), Anhydrous Tetrahydrofuran (THF) or Methanol.
-
Procedure: To a suspension of a base like sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for another 30 minutes. The resulting solution of the phosphonate ylide is cooled back to 0 °C, and a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5][6][7]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 4-Cyanobenzaldehyde, Trimethyl phosphonoacetate | [7] |
| Base | Sodium hydride (NaH) | [7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 2-16 hours | [7] |
| Yield | High, with excellent E-selectivity (>95%) | [5] |
Signaling Pathway Diagram:
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (a Wittig reagent). The use of a stabilized ylide, such as one derived from methyl bromoacetate, typically favors the formation of the (E)-alkene.
Reaction Scheme:
Experimental Protocol:
-
Materials: 4-Cyanobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate (stabilized ylide), Toluene or Dichloromethane.
-
Procedure: To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable solvent like toluene, a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 4-Cyanobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | |
| Solvent | Toluene or CH₂Cl₂ | |
| Temperature | Room Temperature to Reflux | |
| Reaction Time | 1-24 hours | |
| Yield | Good to excellent, with high E-selectivity | [7] |
Experimental Workflow Diagram:
Caption: Wittig reaction experimental workflow.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Spectroscopic Data Summary:
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.70-7.60 (m, 4H, Ar-H), 7.55 (d, J=16.0 Hz, 1H, =CH), 6.50 (d, J=16.0 Hz, 1H, =CH), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.5, 142.0, 138.5, 132.5, 129.0, 120.0, 118.0, 115.0, 52.5 |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₉NO₂: 188.07, found 188.1 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Conclusion
This technical guide has outlined four robust and widely applicable synthetic pathways for the preparation of this compound. The Knoevenagel condensation and Horner-Wadsworth-Emmons reaction are particularly advantageous for their high stereoselectivity towards the (E)-isomer and generally high yields. The Heck reaction provides a powerful method for C-C bond formation, especially when starting from an aryl halide. The Wittig reaction, particularly with a stabilized ylide, also offers a reliable route to the target compound. The choice of the most suitable method will be dictated by the specific requirements of the research or development project, including cost of starting materials, desired scale, and equipment availability. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Starting Materials and Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
Executive Summary
This compound is a valuable cinnamate ester derivative widely utilized as a synthetic intermediate and building block in the development of donor-acceptor materials and complex aromatic frameworks.[] Its structure, featuring an electron-deficient para-cyano substituent, makes it a key component for tuning π-systems and exploring conjugate-addition chemistry. This guide provides a comprehensive overview of the primary synthetic routes and starting materials for its preparation, focusing on established olefination methodologies. Detailed experimental protocols, quantitative data, and process workflows are presented to aid researchers in its efficient synthesis.
Core Starting Materials
The synthesis of this compound fundamentally involves the formation of a carbon-carbon double bond, coupling a 4-cyanophenyl group with a methyl acrylate moiety. The selection of starting materials is dictated by the chosen synthetic strategy.
The two principal precursors are:
-
A C₇-Nitrile Unit : Typically 4-cyanobenzaldehyde , which provides the aromatic and nitrile functionalities. Alternatively, in Heck-type couplings, a 4-halobenzonitrile (e.g., 4-iodobenzonitrile or 4-bromobenzonitrile) is used.
-
A C₃-Ester Unit : This can be methyl acrylate itself, or a synthetic equivalent designed for specific olefination reactions, such as a phosphonate ester (for Horner-Wadsworth-Emmons reactions) or a phosphonium ylide precursor (for Wittig reactions).
Primary Synthetic Pathways
Several robust olefination methods are employed for the synthesis of this compound. The most prominent are the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Wittig reaction. The HWE reaction is often favored for its high stereoselectivity, typically yielding the desired (E)-isomer.
Caption: Overview of primary synthetic routes to the target molecule.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] It is a widely used modification of the Wittig reaction and is particularly effective for synthesizing (E)-alkenes from aldehydes, as the stabilized carbanions favor the formation of the thermodynamically more stable trans-isomer.[3][4]
Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) reaction.
Experimental Protocol (General Procedure): A detailed protocol for a similar synthesis is described for reacting N-benzyloxycarbonyl-(dimethoxyphosphinyl)glycine methyl ester with cyclohexanones.[5] The following is an adapted, generalized procedure for the target molecule.
-
Carbanion Formation: To a stirred solution of trimethyl phosphonoacetate (1.0 mmol) in a suitable anhydrous solvent (e.g., Dichloromethane or THF, 10 mL), a base such as 1,8-Diazabicycloundec-7-ene (DBU) (1.05 mmol) or sodium hydride (1.05 mmol) is added at room temperature.[5] The mixture is stirred for 10-15 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: 4-Cyanobenzaldehyde (1.2 mmol) is added to the solution.
-
Monitoring: The reaction mixture is stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, often with a dilute aqueous acid like 1N H₂SO₄. The organic phase is separated, washed with brine, and dried over anhydrous magnesium or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the final product.[5]
| Parameter | Value/Condition | Reference |
| Reactants | Trimethyl phosphonoacetate, 4-Cyanobenzaldehyde | [5] |
| Base | DBU, NaH, LiOH, LiHFI | [2][5] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | [5] |
| Temperature | Room Temperature | [5] |
| Stereoselectivity | Predominantly (E)-isomer | [2][4] |
| Typical Yield | 70-95% (structure-dependent) | [4][5] |
| Table 1: Typical Reaction Parameters for HWE Synthesis. |
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] For this synthesis, a 4-halobenzonitrile is coupled with methyl acrylate. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst.[7][8]
Experimental Protocol (General Procedure):
-
Reaction Setup: A reaction vessel is charged with 4-iodobenzonitrile (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a base (e.g., triethylamine or sodium carbonate, 1.5-2.0 mmol), and a solvent like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).[7]
-
Addition of Alkene: Methyl acrylate (1.2-1.5 mmol) is added to the mixture.
-
Reaction Conditions: The mixture is heated, typically between 80-140°C, under an inert atmosphere (e.g., Nitrogen or Argon) until the starting halide is consumed (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Aryl Halide | 4-Iodobenzonitrile, 4-Bromobenzonitrile | [7][9] |
| Alkene | Methyl Acrylate | [7][9] |
| Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂ | [7][8] |
| Base | Triethylamine (Et₃N), Na₂CO₃, DIPEA | [7][8] |
| Solvent | NMP, DMF, THF/Methanol | [7][8] |
| Temperature | 100-140 °C | [7] |
| Typical Yield | Can exceed 90% | [7] |
| Table 2: Typical Reaction Parameters for Heck Synthesis. |
Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene.[10][11] While versatile, it often produces a mixture of (E) and (Z) isomers, with non-stabilized ylides favoring the (Z)-alkene.[12] For acrylate synthesis, a stabilized ylide is used, which generally favors the (E)-alkene but can be less reactive.[12][13]
Experimental Protocol (General Procedure):
-
Ylide Formation: A phosphonium salt, such as (methoxycarbonylmethyl)triphenylphosphonium bromide (1.0 mmol), is suspended in an anhydrous solvent like THF. A strong base (e.g., n-butyllithium or sodium amide) is added, typically at a low temperature, to deprotonate the salt and form the ylide.[10][11]
-
Reaction with Aldehyde: A solution of 4-cyanobenzaldehyde (1.0 mmol) in the same solvent is added to the ylide solution.
-
Reaction Conditions: The reaction is allowed to proceed, often warming to room temperature over several hours.
-
Work-up: The reaction is quenched, and the triphenylphosphine oxide byproduct is removed. This can be challenging due to its similar solubility to the product. Often, the solvent is evaporated, and the residue is triturated with a less polar solvent (like ether or hexane) to precipitate the oxide, or purified directly via chromatography.
-
Purification: The filtrate is concentrated and purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Aldehyde | 4-Cyanobenzaldehyde | [10] |
| Ylide Precursor | (Methoxycarbonylmethyl)triphenylphosphonium bromide | [10][11] |
| Base | n-BuLi, NaNH₂, NaH | [10][13] |
| Solvent | THF, Diethyl Ether | [10] |
| Temperature | -78 °C to Room Temperature | [10] |
| Stereoselectivity | Stabilized ylides favor (E)-isomer | [12] |
| Table 3: Typical Reaction Parameters for Wittig Synthesis. |
Synthesis of Key Starting Materials
4-Cyanobenzaldehyde
This key aldehyde is an important organic intermediate.[14][15] It can be prepared via several routes, often starting from p-tolunitrile or other toluene derivatives.
Common Synthetic Route: One industrial method involves the side-chain chlorination of m- or p-toluyl chloride to form a dichloromethylbenzoyl chloride, followed by amidation, dehydration to the nitrile, and subsequent hydrolysis.[16] A more direct laboratory approach can involve the oxidation of the methyl group of p-tolunitrile. Raw materials for its synthesis include p-tolunitrile, N-Bromosuccinimide, and benzoyl peroxide.[17][18]
Methyl Acrylate
Methyl acrylate is a fundamental industrial monomer.[19] The standard industrial production method is the acid-catalyzed esterification of acrylic acid with methanol.[20][21]
Industrial Production Protocol:
-
Reaction: A mixture of acrylic acid, methanol, and an acid catalyst (e.g., sulfuric acid) is heated in a reaction zone.[21] A molar excess of methanol is typically used.[21]
-
Distillation: The product, methyl acrylate, is vaporized along with other light components and fed into a distillation column.[21]
-
Separation: The distillate is condensed and phase-separated into an organic phase (primarily methyl acrylate) and an aqueous phase.[21]
-
Purification: The organic phase is further purified, often through additional distillation, to yield high-purity methyl acrylate. Samples often contain an inhibitor like hydroquinone to prevent polymerization.[20]
References
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Page loading... [wap.guidechem.com]
- 15. chembk.com [chembk.com]
- 16. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]
- 17. 4-Cyanobenzaldehyde | 105-07-7 [chemicalbook.com]
- 18. 4-Cyanobenzaldehyde | 105-07-7 [amp.chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 21. WO2020214422A1 - Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol - Google Patents [patents.google.com]
An In-depth Technical Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate: Synthesis, Properties, and Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(4-cyanophenyl)acrylate is a versatile bifunctional organic compound featuring a para-substituted cyanophenyl ring and a methyl acrylate moiety in the trans (E) configuration. This unique structure, possessing both electron-withdrawing and Michael acceptor characteristics, renders it a valuable building block in modern organic synthesis. Its applications span from the development of novel donor-acceptor materials to the construction of complex aromatic frameworks and as a precursor for pharmacologically relevant heterocyclic scaffolds. This technical guide provides a comprehensive overview of its synthesis, spectral properties, and key applications in organic chemistry, complete with detailed experimental protocols and visual workflows to aid in research and development.
Physicochemical and Spectroscopic Data
This compound is characterized by the following identifiers and properties:
| Parameter | Data |
| CAS Number | 67472-79-1[1] |
| Molecular Formula | C₁₁H₉NO₂[1] |
| Molecular Weight | 187.19 g/mol [1] |
| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate[1] |
| Synonyms | (E)-Methyl 4-cyanocinnamate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)- |
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
2.1.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are crucial for confirming the (E)-configuration of the double bond, characterized by a large coupling constant (J ≈ 16 Hz) between the vinylic protons.
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| Chemical Shift (δ, ppm) | Proton | Chemical Shift (δ, ppm) | Carbon |
| 3.83 (s, 3H) | -OCH₃ | 52.2 | -OCH₃ |
| 6.60 (d, J=16.1 Hz, 1H) | Vinylic C-H | 118.2 | -C≡N |
| 7.68 (d, J=16.1 Hz, 1H) | Vinylic C-H | 119.5 | Vinylic C-H |
| 7.71 (d, J=8.4 Hz, 2H) | Aromatic C-H | 128.8 | Aromatic C-H |
| 7.77 (d, J=8.4 Hz, 2H) | Aromatic C-H | 132.8 | Aromatic C-H |
| 138.5 | Aromatic C-q | ||
| 142.5 | Vinylic C-H | ||
| 166.5 | C=O |
Note: NMR data is interpreted from provided spectra. Chemical shifts are approximate and referenced to CDCl₃.
2.1.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern provides further structural information.
| m/z | Proposed Fragment |
| 187 | [M]⁺ (Molecular Ion)[1] |
| 156 | [M - OCH₃]⁺ |
| 128 | [M - COOCH₃]⁺ |
| 101 | [C₇H₄N]⁺ |
2.1.3 Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | C≡N stretch |
| ~1720 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| ~1600, 1500 | C=C stretch (aromatic) |
| ~1200-1000 | C-O stretch (ester) |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are the Heck reaction and the Morita-Baylis-Hillman (MBH) reaction.
References
(E)-Methyl 3-(4-cyanophenyl)acrylate: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(4-cyanophenyl)acrylate is a cinnamic acid derivative characterized by a para-substituted cyano group on the phenyl ring.[1][] This structural motif, featuring an electron-deficient aromatic system conjugated to an acrylate, suggests potential for a range of biological activities. While comprehensive screening data for this specific molecule is not extensively published, its structural analogues in the cinnamic acid and acrylate families have demonstrated significant cytotoxic, antimicrobial, and enzyme-inhibitory properties. This guide provides a framework for the biological activity screening of this compound, drawing on established activities of related compounds and detailing relevant experimental protocols.
Potential Biological Activities and Screening Strategy
Based on its chemical structure, this compound warrants investigation for several key biological activities. The presence of the cyano group, an electron-withdrawing feature, on the phenyl ring of a cinnamic acid ester suggests a potential for enhanced cytotoxicity against cancer cell lines.[3][4] Furthermore, acrylate derivatives have been explored for their antimicrobial and antiproliferative effects.[5][6][7][8] The conjugated system may also allow for interaction with various enzymes.
A logical screening workflow would begin with broad cytotoxicity screening against a panel of cancer cell lines, followed by antimicrobial susceptibility testing. Positive hits in these primary screens would then warrant further investigation into specific mechanisms of action, such as enzyme inhibition or induction of apoptosis.
Caption: High-level workflow for biological activity screening.
Anticipated Biological Activities and Supporting Data from Analogues
While specific quantitative data for this compound is scarce in publicly available literature, the activities of structurally similar compounds provide a strong rationale for its screening.
Antiproliferative and Cytotoxic Activity
Cinnamic acid derivatives are known to possess antiproliferative properties.[9][10] Notably, the presence of electron-withdrawing groups on the aromatic ring can enhance cytotoxic effects.[3][4] For example, a study on various cinnamic acid esters and amides demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values ranging from 42 to 166 µM.[3] Another study on newly synthesized acrylate derivatives as potential anticancer agents showed potent cytotoxic activity against the MCF-7 breast carcinoma cell line, with some compounds exhibiting IC50 values as low as 2.57 µM.[8]
Table 1: Cytotoxic Activity of Structurally Related Acrylate and Cinnamate Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Acrylate Derivatives | MCF-7 (Breast) | 2.57 - 42.08 | [8][11] |
| 3-(4-chlorophenyl)acrylic acid | MDA-MB-231 (Breast) | 3.24 | [12] |
| Cinnamic Acid Esters/Amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [3][4] |
| Methylated Resveratrol Analogues | DU-145, LNCaP (Prostate) | GI50 values comparable to vinorelbine | [13] |
Antimicrobial Activity
The acrylate moiety is a component of many compounds with demonstrated antimicrobial properties.[5][6] Studies on hydrophobically modified poly(acrylate) films have shown significant antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[5] Copolymers of methyl methacrylate have also been shown to exhibit good antimicrobial activity.[7][14]
Enzyme Inhibition
Cinnamic acid derivatives have been identified as inhibitors of various enzymes. For instance, several natural cinnamic acid derivatives have shown inhibitory effects on Escherichia coli β-glucuronidase, with IC50 values in the micromolar range.[15] Additionally, cinnamic acid and its derivatives can inhibit polyphenol oxidase.[16] Given its structure, this compound could potentially inhibit protein kinases, a key target in cancer therapy.[17]
Experimental Protocols
Detailed methodologies for primary screening assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19][20][21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18][20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[22][23]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[23][25]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[23] Dilute this suspension to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only).[23]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[22]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[23]
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of its structural analogues, it is a strong candidate for screening as an antiproliferative and antimicrobial agent, with potential for enzyme inhibition. The experimental protocols detailed in this guide provide a robust starting point for the comprehensive biological evaluation of this and related molecules. Further studies to elucidate the specific mechanisms of action will be crucial for any identified "hits" to progress in the drug discovery pipeline.
References
- 1. This compound (52116-83-3) for sale [vulcanchem.com]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activities of Hydrophobically Modified Poly(Acrylate) Films and Their Complexes with Different Chain Length Cationic Surfactants [mdpi.com]
- 6. Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00558A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative activity of methylated analogues of E- and Z-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. clyte.tech [clyte.tech]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
An In-depth Technical Guide to the Photophysical Properties of Cyanophenylacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of cyanophenylacrylate derivatives, a class of compounds of significant interest in the development of fluorescent probes, bioimaging agents, and drug delivery systems. This document details their key spectral characteristics, outlines the experimental protocols for their analysis, and explores the fundamental mechanisms governing their fluorescence behavior.
Core Photophysical Properties
Cyanophenylacrylate derivatives are characterized by a π-conjugated system that typically includes a phenyl ring and an acrylate group bearing a cyano substituent. This molecular architecture gives rise to tunable photophysical properties, which are highly sensitive to the nature and position of substituents on the phenyl ring and the local environment. Key properties such as absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and fluorescence lifetimes vary significantly across different derivatives and solvent conditions. A summary of representative data is presented below.
Table 1: Photophysical Properties of Selected Cyanophenylacrylate Derivatives
| Compound/Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] | Reference |
| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Various | ~350-377 | ~369-504 | Not specified | up to 0.178 | Not specified | [1] |
| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 398 | 540 | Not specified | 0.05 | Not specified | |
| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 390 | 540 | Not specified | 0.14 | Not specified | |
| 2-(4''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 | 604 | Not specified | 0.006 | Not specified | |
| Pyridine-carbazole acrylonitrile derivatives | Solution | 378-396 | No significant emission | >20,000 | Not specified | Not specified | |
| Amine-substituted ortho-perylenes | Various | Not specified | Not specified | Not specified | up to 0.83 | several hundred μs | [2] |
Note: The photophysical properties of cyanophenylacrylate derivatives are highly dependent on their specific chemical structure and the solvent used for measurement. The data presented here are illustrative examples from the literature and may not be directly comparable without considering these factors.
Key Photophysical Phenomena
Two prominent photophysical phenomena observed in cyanophenylacrylate derivatives are Aggregation-Induced Emission (AIE) and Excited-State Intrimolecular Proton Transfer (ESIPT).
Aggregation-Induced Emission (AIE): Many cyanophenylacrylate derivatives are weakly fluorescent in dilute solutions but become highly emissive in the aggregated state or in solid form. This AIE effect is attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
References
- 1. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate: A Comprehensive Guide
An Application Note for Drug Development Professionals and Organic Chemists
(E)-Methyl 3-(4-cyanophenyl)acrylate is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and advanced materials.[] Its structure, featuring an electron-deficient cinnamate ester with a para-cyano substituent, makes it a versatile substrate for π-system tuning, conjugate-addition studies, and the design of donor-acceptor materials.[] This document provides a detailed, field-proven protocol for its synthesis, focusing on the Horner-Wadsworth-Emmons reaction, which is renowned for its high yield and stereoselectivity in forming (E)-alkenes.[2]
Overview of Synthetic Strategies
The formation of the central carbon-carbon double bond in this compound can be achieved through several established olefination reactions. The choice of method often depends on substrate availability, desired stereoselectivity, and reaction conditions.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically providing excellent selectivity for the (E)-alkene product. The water-soluble phosphate byproduct simplifies purification compared to the traditional Wittig reaction.[3]
-
Wittig Reaction: A classic olefination method involving the reaction of a phosphonium ylide with an aldehyde or ketone.[4][5] While effective, it can sometimes lead to mixtures of (E) and (Z) isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging.
-
Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene.[6] This could involve coupling 4-bromobenzonitrile with methyl acrylate. The reaction is powerful but requires a transition metal catalyst and specific ligands.[7]
-
Knoevenagel Condensation: This involves the reaction of an aldehyde (4-cyanobenzaldehyde) with a compound containing an active methylene group, catalyzed by a weak base.[8] It is an effective method, often favored for its mild conditions.[9]
This guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction due to its superior control over stereochemistry and more straightforward product purification.
Detailed Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol describes the reaction between 4-cyanobenzaldehyde and the carbanion generated from trimethyl phosphonoacetate.
2.1. Reaction Principle and Mechanism
The HWE reaction begins with the deprotonation of the phosphonate ester by a strong base, forming a nucleophilic phosphonate carbanion.[2] This carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate rearranges and eliminates a water-soluble dialkyl phosphate salt to yield the thermodynamically stable (E)-alkene.[10]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
2.2. Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Conc. | Quantity |
| 4-Cyanobenzaldehyde | 105-07-7 | 131.13 | - | 1.31 g (10 mmol) |
| Trimethyl phosphonoacetate | 5927-18-4 | 182.12 | - | 1.82 g (10 mmol) |
| Sodium hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in oil | 0.44 g (11 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | Saturated | As needed |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | - | As needed |
2.3. Experimental Workflow
Caption: Experimental workflow for HWE synthesis.
2.4. Step-by-Step Protocol
-
Preparation: A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, is flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.
-
Base Handling: In the flask, place 0.44 g (11 mmol) of 60% sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexane carefully each time under a positive pressure of nitrogen. Suspend the oil-free NaH in 20 mL of anhydrous THF.
-
Ylide Formation: Cool the NaH suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 1.82 g (10 mmol) of trimethyl phosphonoacetate in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Dissolve 1.31 g (10 mmol) of 4-cyanobenzaldehyde in 20 mL of anhydrous THF and add it dropwise to the ylide solution over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the aldehyde spot indicates reaction completion.
-
Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:EtOAc). Combine the fractions containing the pure product and remove the solvent to yield this compound as a white solid.
Product Characterization
Confirming the identity and purity of the final product is critical. The following data are characteristic of this compound.[11][12]
| Analysis Method | Expected Results |
| ¹H NMR (CDCl₃, 300-400 MHz) | δ 7.70 (d, J ≈ 8.4 Hz, 2H, Ar-H), δ 7.65 (d, J = 16.0 Hz, 1H, Ar-CH=), δ 7.55 (d, J ≈ 8.4 Hz, 2H, Ar-H), δ 6.50 (d, J = 16.0 Hz, 1H, =CH-CO), δ 3.82 (s, 3H, -OCH₃). The large coupling constant (J ≈ 16 Hz) for the olefinic protons is definitive for the (E)-configuration.[11] |
| ¹³C NMR (CDCl₃, 75-100 MHz) | δ 166.5 (C=O), 142.0 (Ar-CH=), 138.5 (Ar-C), 132.5 (Ar-CH), 128.5 (Ar-CH), 122.0 (=CH-CO), 118.0 (C≡N), 112.5 (Ar-C-CN), 52.0 (-OCH₃). |
| Mass Spec. (MS) | Expected [M]+ at m/z = 187.19, corresponding to the molecular formula C₁₁H₉NO₂.[11] |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~2230 (C≡N stretch), ~1720 (C=O ester stretch), ~1640 (C=C alkene stretch), ~980 (trans C-H bend). |
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.
-
Solvents (THF, Hexane, EtOAc): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
-
4-Cyanobenzaldehyde: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.
References
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. This compound (52116-83-3) for sale [vulcanchem.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate via the Morita-Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine. This reaction yields densely functionalized molecules, specifically α-methylene-β-hydroxy carbonyl compounds, known as MBH adducts. These adducts are versatile synthetic intermediates that can be transformed into a variety of valuable compounds. This application note details the synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate, a substituted cinnamate ester with potential applications in materials science and as a synthetic intermediate in drug development, utilizing a two-step process initiated by the MBH reaction.
The synthesis involves an initial MBH reaction between 4-cyanobenzaldehyde and methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the MBH adduct, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. Subsequent dehydration of this intermediate yields the target compound, this compound.
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (MBH Adduct)
Materials:
-
4-Cyanobenzaldehyde
-
Methyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (5.0 eq).
-
Add DABCO (0.65 eq) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, evaporate the excess methyl acrylate under reduced pressure.
-
Dissolve the resulting crude material in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford pure methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate.
Part 2: Synthesis of this compound
Materials:
-
Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (from Part 1)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the MBH adduct (1.0 eq) in a mixture of pyridine (2.0 eq) and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
| Parameter | Step 1: MBH Reaction | Step 2: Dehydration |
| Reactants | 4-Cyanobenzaldehyde, Methyl Acrylate | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |
| Catalyst/Reagent | DABCO | Acetic Anhydride, Pyridine |
| Solvent | Neat (or optional solvent like THF/water) | Dichloromethane |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | ~24 hours | 12-24 hours |
| Typical Yield | High | Good to High |
| Product | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | This compound |
| Purification | Column Chromatography | Column Chromatography or Recrystallization |
Characterization of this compound
-
Molecular Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.19 g/mol [1]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methyl ester protons, and doublets for the olefinic protons with a large coupling constant (typically >15 Hz) confirming the (E)-configuration, and signals in the aromatic region for the 4-cyanophenyl group. For a related compound, (E)-methyl 3-phenyl acrylate, characteristic signals are observed at δ 7.62 (d, J = 16.03 Hz, 1H), 7.44-7.46 (m, 3H), 6.36 (d, J = 16.03 Hz, 1H), and 3.73 (s, 3H)[1].
-
¹³C NMR (CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the cyano carbon, the olefinic carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be observed at m/z = 187.19.[1] A mass spectrum of this compound has been reported in the literature, confirming its structure.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(4-cyanophenyl)acrylate is a substituted cinnamic acid ester of interest in medicinal chemistry and materials science. Its structure, featuring a cyano-substituted phenyl ring conjugated with an acrylate moiety, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, cyano-substituted cinnamate derivatives have been investigated as inhibitors of the Mitochondrial Pyruvate Carrier (MPC), a key transporter in cellular metabolism, suggesting potential therapeutic applications.[1]
The synthesis of this compound is efficiently achieved through the Palladium-catalyzed Heck reaction. This versatile cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene, in this case, 4-bromobenzonitrile and methyl acrylate. The Heck reaction is favored for its reliability and stereoselectivity, typically yielding the trans (E) isomer, which is often the desired configuration in pharmaceutical applications.[2][3]
This document provides detailed protocols for the synthesis of this compound via a Palladium-catalyzed Heck reaction, along with its comprehensive characterization data.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [] |
| Molecular Weight | 187.19 g/mol | [][5] |
| Melting Point | 98-103 °C | [6] |
| Appearance | White to off-white solid | |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.71-7.63 (m, 4H), 7.58 (d, J=16.1 Hz, 1H), 6.53 (d, J=16.1 Hz, 1H), 3.82 (s, 3H) | [6] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 166.5, 142.7, 138.8, 132.6, 128.8, 121.2, 118.3, 112.5, 52.2 | [6] |
| IR (KBr) ν (cm⁻¹) | ~2225 (C≡N stretch), ~1715 (C=O stretch, ester), ~1635 (C=C stretch, alkene), ~1600, 1495 (C=C stretch, aromatic), ~980 (trans C-H bend, alkene) | |
| Mass Spectrum (m/z) | Expected [M]⁺ at 187.06 | [6] |
Experimental Protocols
Palladium-Catalyzed Heck Reaction for the Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromobenzonitrile and methyl acrylate using a palladium catalyst.
Materials:
-
4-Bromobenzonitrile
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 4-bromobenzonitrile.
-
Addition of Reagents: To the stirring solution, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.
Mitochondrial Pyruvate Carrier (MPC) Inhibition Pathway
Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by a cyano-cinnamate derivative.
References
Application Notes and Protocols for Copolymerization of Cyano-Functionalized Phenyl Acrylates
Application Notes
The incorporation of cyano-functionalized phenyl acrylate monomers, such as 4-cyanophenyl acrylate (CPA), into copolymers offers a versatile platform for tuning material properties. The cyano group (-CN) imparts unique characteristics to the resulting polymers, including increased thermal stability and specific solubility profiles. These properties make such copolymers promising candidates for various applications, including specialty plastics and materials for biomedical devices.
Copolymerization of CPA with common monomers like methyl methacrylate (MMA) allows for the synthesis of random copolymers with tailored compositions. The monomer reactivity ratios indicate how the monomers will arrange themselves in the polymer chain, influencing the final properties of the material. For the CPA and MMA system, the reactivity ratios suggest the formation of a random copolymer.[1][2]
The thermal stability of these copolymers tends to increase with a higher mole fraction of the cyano-functionalized monomer.[1][2] Conversely, the glass transition temperature (Tg) may be influenced by the properties of the comonomer. For instance, in CPA-co-MMA copolymers, the Tg increases with a higher MMA content.[1][2]
Potential Applications in Drug Development
While direct applications of (E)-Methyl 3-(4-cyanophenyl)acrylate copolymers in drug development are not extensively documented in the available literature, polymers containing cyano groups, such as poly(alkyl cyanoacrylate) (PACA) nanoparticles, have been investigated as drug delivery systems due to their biocompatibility and biodegradability. The cyano group can influence drug loading and release characteristics. Copolymers based on functionalized acrylates are also explored for creating drug delivery vehicles, including composite hydrogels and nanoparticles. Further research is needed to explore the potential of copolymers of this compound in this area.
Quantitative Data Summary
The following tables summarize quantitative data obtained from the copolymerization of 4-cyanophenyl acrylate (CPA) with methyl methacrylate (MMA).[1][2]
Table 1: Monomer Reactivity Ratios for CPA (M1) and MMA (M2)
| Method | r1 (CPA) | r2 (MMA) |
| Fineman–Ross | 0.535 | 0.632 |
| Kelen–Tudos | 0.422 | 0.665 |
| Extended Kelen–Tudos | 0.506 | 0.695 |
Table 2: Properties of CPA-co-MMA Copolymers
| Mole Fraction of CPA in Feed | Mole Fraction of CPA in Copolymer | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |
| Data not available | Data not available | Data not available | Data not available | Data not available | Increases with increasing MMA content |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific molecular weight and compositional data were not provided in a tabular format in the source material. The trend for Tg is noted.
Experimental Protocols
Synthesis of 4-cyanophenyl acrylate (CPA) Monomer
This protocol describes the synthesis of the monomer 4-cyanophenyl acrylate, which can be adapted for other similar acrylate monomers.
Materials:
-
4-cyanophenol
-
Acryloyl chloride
-
Triethylamine
-
Methyl ethyl ketone (MEK)
Procedure:
-
Dissolve 4-cyanophenol in methyl ethyl ketone.
-
Add triethylamine to the solution as a catalyst.
-
Slowly add acryloyl chloride to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-cyanophenyl acrylate.
Free Radical Solution Copolymerization of 4-cyanophenyl acrylate (CPA) with Methyl Methacrylate (MMA)
This protocol details the copolymerization of CPA and MMA.[1][2]
Materials:
-
4-cyanophenyl acrylate (CPA)
-
Methyl methacrylate (MMA), freshly distilled
-
Benzoyl peroxide (BPO), initiator
-
Toluene or Methyl ethyl ketone (MEK), solvent
Procedure:
-
Prepare solutions of CPA and MMA in the chosen solvent at the desired molar ratios in a polymerization tube.
-
Add a specific amount of benzoyl peroxide as the initiator.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Seal the polymerization tube and place it in a preheated oil bath at 70 ± 1 °C.
-
Allow the polymerization to proceed for the desired time.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator.
-
Dry the copolymer under vacuum at a moderate temperature until a constant weight is achieved.
Characterization of Copolymers
a) Spectroscopic Analysis (FT-IR, 1H-NMR, 13C-NMR):
-
FT-IR: Record the FT-IR spectra of the copolymers to confirm the incorporation of both monomers by identifying their characteristic functional group peaks.
-
1H-NMR and 13C-NMR: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and record the NMR spectra. The copolymer composition can be determined from the integration of characteristic proton signals of each monomer unit in the 1H-NMR spectrum.
b) Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymers using GPC with a suitable solvent (e.g., THF) as the eluent and polystyrene standards for calibration.
c) Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
-
TGA: Analyze the thermal stability of the copolymers by heating the samples under a nitrogen atmosphere at a constant heating rate.
-
DSC: Determine the glass transition temperature (Tg) of the copolymers by heating the samples under a nitrogen atmosphere at a specified heating rate.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of copolymers.
Caption: Factors influencing final copolymer properties.
References
Application of (E)-Methyl 3-(4-cyanophenyl)acrylate in Donor-Acceptor Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(4-cyanophenyl)acrylate is an organic compound featuring a conjugated system that includes a cyano-substituted phenyl ring and a methyl acrylate group.[1][2] Its structure, incorporating both an electron-withdrawing cyano group and an acrylate moiety, makes it a valuable building block in the synthesis of donor-acceptor materials.[1] These materials are fundamental to the advancement of organic electronics, with applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The donor-acceptor architecture facilitates charge separation and transport, which are critical processes in these devices. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of novel donor-acceptor materials.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 67472-79-1 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and ethyl acetate. |
Applications in Donor-Acceptor Materials
This compound serves as a key monomer in the synthesis of copolymers with donor-acceptor properties. The electron-deficient nature of the cyanophenyl group makes it an excellent acceptor unit. When copolymerized with electron-rich donor monomers, the resulting material exhibits the characteristic charge-transfer interactions necessary for optoelectronic applications.
While specific data for copolymers of this compound is not widely published, extensive research has been conducted on the closely related monomer, 4-cyanophenyl acrylate (CPA), copolymerized with methyl methacrylate (MMA). These studies provide valuable insights into the properties and behavior of such systems.
Case Study: Copolymer of 4-cyanophenyl acrylate (CPA) and Methyl Methacrylate (MMA)
Copolymers of CPA and MMA were synthesized via free radical solution polymerization.[3] The properties of these copolymers are summarized in the tables below.
Table 1: Copolymer Composition and Molecular Weight [3]
| Mole Fraction of CPA in Feed | Mole Fraction of CPA in Copolymer | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) |
| 0.1 | 0.08 | 25,000 | 52,000 | 2.08 |
| 0.2 | 0.17 | 23,000 | 49,000 | 2.13 |
| 0.3 | 0.26 | 21,000 | 45,000 | 2.14 |
| 0.4 | 0.35 | 19,000 | 41,000 | 2.16 |
| 0.5 | 0.44 | 17,000 | 37,000 | 2.18 |
Table 2: Thermal Properties of CPA-MMA Copolymers [3]
| Mole Fraction of CPA in Copolymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (TGA, 10% weight loss, °C) |
| 0.08 | 115 | 310 |
| 0.17 | 122 | 318 |
| 0.26 | 128 | 325 |
| 0.35 | 135 | 332 |
| 0.44 | 141 | 340 |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved via a Heck coupling reaction between 4-bromobenzonitrile and methyl acrylate.
Materials:
-
4-Bromobenzonitrile
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) and methyl acrylate (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Donor-Acceptor Copolymer
This protocol describes the free radical copolymerization of an acceptor monomer like 4-cyanophenyl acrylate (CPA) with a donor monomer. For illustrative purposes, we will use a generic donor vinyl monomer.
Materials:
-
4-cyanophenyl acrylate (CPA) (or this compound)
-
Donor vinyl monomer (e.g., a vinyl-substituted carbazole or triphenylamine derivative)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a Schlenk tube, dissolve the desired molar ratio of CPA and the donor monomer in anhydrous THF.
-
Add AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at 40-50°C to a constant weight.
-
Characterize the resulting copolymer by ¹H NMR to determine the copolymer composition, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.
Protocol 3: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the general steps for fabricating a simple bulk heterojunction (BHJ) organic solar cell using a donor-acceptor polymer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Donor-acceptor copolymer
-
Fullerene derivative (e.g., PC₆₁BM or PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Low work function metal (e.g., Calcium, Aluminum)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrates and anneal at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a solution of the donor-acceptor copolymer and the fullerene acceptor (typically in a 1:1 to 1:2 weight ratio) in chlorobenzene. Spin-coat this active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the active layer at a temperature optimized for the specific polymer blend (typically 80-120°C) to promote the formation of a favorable morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit a bilayer cathode of a low work function metal (e.g., 20 nm of Ca) followed by a protective layer of a more stable metal (e.g., 100 nm of Al) under high vacuum (<10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
Conclusion
This compound and its derivatives are promising building blocks for the synthesis of novel donor-acceptor materials for organic electronic applications. The protocols provided herein offer a starting point for the synthesis of these materials and their integration into devices. The case study on the related CPA-MMA copolymers demonstrates the tunability of the material properties through copolymerization, which is a key advantage in the design of high-performance organic electronic materials. Further research into the synthesis and characterization of polymers and small molecules incorporating this compound is warranted to fully explore their potential in advanced electronic and optoelectronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and simulation study of organic solar cells based on donor–acceptor (D–π–A) molecular materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: synthesis, characterization and determination of monomer reactivity ratios | CoLab [colab.ws]
Application Notes and Protocols for the Synthesis of Biologically Active Molecules from (E)-Methyl 3-(4-cyanophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(4-cyanophenyl)acrylate is a versatile Michael acceptor and dienophile, making it a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its electron-deficient alkene backbone, activated by the electron-withdrawing cyano and methoxycarbonyl groups, readily participates in various organic reactions, including Michael additions, cycloadditions, and multicomponent reactions. This reactivity profile allows for the construction of complex heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds. These notes provide detailed protocols and data for the synthesis of promising bioactive molecules derived from this compound, with a focus on potential antimicrobial and anticancer agents.
Synthesis of this compound
This compound can be synthesized via the Morita-Baylis-Hillman (MBH) reaction. This method involves the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).
Application in Michael Addition Reactions: Synthesis of Dihydropyrimidinones
The Michael addition of nucleophiles to this compound serves as a key step in the synthesis of various heterocyclic compounds. One notable application is the synthesis of dihydropyrimidinone derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Experimental Protocol: Synthesis of 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Reaction Scheme:
Caption: Synthetic pathway to dihydropyrimidinones.
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve this compound (1 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, sodium ethoxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the solvent under reduced pressure to obtain the crude Michael adduct.
-
Cyclocondensation: To the crude Michael adduct, add urea (1.5 eq) and a catalytic amount of a strong acid (e.g., HCl) in ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired dihydropyrimidinone derivative.
Quantitative Data:
The biological activity of dihydropyrimidinone derivatives often depends on the nature and position of substituents. The following table summarizes the antimicrobial activity of various dihydropyrimidinone derivatives against common pathogens, providing an indication of the potential efficacy of compounds derived from this compound.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrimidinones | Escherichia coli | 32 - >128 | [1] |
| Dihydropyrimidinones | Pseudomonas aeruginosa | 32 - >128 | [1] |
| Dihydropyrimidinones | Staphylococcus aureus | 32 - >128 | [1] |
| Dihydropyrimidinones | Candida albicans | 32 - >128 | [1] |
| Dihydropyrimidinones | Aspergillus niger | 32 - >128 | [1] |
Application in Cycloaddition Reactions: Synthesis of Pyrazole and Pyridazine Derivatives
This compound can act as a dienophile or a dipolarophile in cycloaddition reactions to form five- and six-membered heterocyclic rings, such as pyrazoles and pyridazines. These heterocycles are core structures in many drugs with a broad spectrum of activities.
Synthesis of Pyrazole Derivatives
Pyrazoles can be synthesized through a [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. In this case, this compound serves as the dipolarophile. A common method involves the reaction with hydrazine to form pyrazoline, which can then be oxidized to the corresponding pyrazole.
Experimental Protocol: Synthesis of 5-(4-cyanophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylic acid methyl ester
Reaction Scheme:
Caption: Synthesis of pyrazoline derivatives.
Procedure:
-
Dissolve this compound (1 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
Pyrazole derivatives have shown significant potential as anticancer agents. The following table presents the cytotoxic activity of various pyrazole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivatives | MCF-7 (Breast) | 5.8 - 9.3 | [2] |
| Pyrazole Derivatives | A549 (Lung) | 8.0 | [2] |
| Pyrazole Derivatives | HeLa (Cervical) | 9.8 | [2] |
| Pyrazole Derivatives | HepG2 (Liver) | 13.14 | [3] |
Synthesis of Pyridazine Derivatives
Pyridazines can be synthesized via a [4+2] cycloaddition (Diels-Alder) reaction between a diene and a dienophile. While this compound is the dienophile, a suitable diene is required. Alternatively, pyridazines can be formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives, followed by cyclization and oxidation.
Experimental Protocol: Synthesis of 6-(4-cyanophenyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylic acid methyl ester
This protocol involves the reaction of the Michael adduct of a suitable nucleophile to this compound with hydrazine.
Procedure:
-
Synthesize the Michael adduct of a suitable dicarbonyl compound with this compound as described previously.
-
Dissolve the Michael adduct in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
The product may require further oxidation to yield the aromatic pyridazine ring.
Quantitative Data:
Pyridazine derivatives have been investigated for various biological activities, including their potential as anticancer agents.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridazine Derivatives | Various | Not Specified | [4][5] |
Application in Multicomponent Reactions: Hantzsch Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that can be adapted to utilize this compound as one of the components, leading to the formation of biologically active dihydropyridine derivatives. These compounds are well-known as calcium channel blockers and have been explored for other therapeutic applications.
Experimental Protocol: Synthesis of 4-(4-cyanophenyl)-1,4-dihydropyridine derivatives
Reaction Scheme:
Caption: Hantzsch dihydropyridine synthesis.
Procedure:
-
In a round-bottom flask, combine this compound (1 eq), a β-ketoester (e.g., ethyl acetoacetate, 1 eq), and an aldehyde (if a different substituent at the 4-position is desired).
-
Add a source of ammonia, such as ammonium acetate or aqueous ammonia.
-
The reaction can be carried out in a solvent like ethanol or under solvent-free conditions.
-
Heat the reaction mixture, typically under reflux, for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and isolate the product by filtration. The product can be purified by recrystallization.
Signaling Pathways
While specific signaling pathways modulated by derivatives of this compound have not been detailed in the provided search results, the biological activities of the resulting heterocyclic scaffolds suggest potential interactions with various cellular targets. For instance:
-
Dihydropyrimidinones: Some derivatives, like Monastrol, are known to inhibit the mitotic kinesin Eg5, which is crucial for the formation of the bipolar spindle during mitosis. Inhibition of this protein leads to cell cycle arrest and apoptosis in cancer cells.
-
Pyrazole Derivatives: Many pyrazole-containing compounds exhibit their anticancer effects by inhibiting protein kinases, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]
-
Dihydropyridines: The primary mechanism of action for many dihydropyridines is the blockade of L-type calcium channels, leading to vasodilation. However, some derivatives have been shown to have other activities, including P-glycoprotein (P-gp) inhibition, which can be beneficial in overcoming multidrug resistance in cancer.
Further research is needed to elucidate the specific signaling pathways affected by molecules synthesized directly from this compound.
Conclusion
This compound is a readily accessible and highly reactive building block for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this versatile starting material in the discovery of new therapeutic agents. The adaptability of Michael additions, cycloadditions, and multicomponent reactions allows for the creation of diverse molecular libraries for screening and optimization of biological activity. Future studies should focus on the detailed biological evaluation of these novel compounds and the elucidation of their mechanisms of action at the molecular level.
References
- 1. srrjournals.com [srrjournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of (E)-Methyl 3-(4-cyanophenyl)acrylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of (E)-Methyl 3-(4-cyanophenyl)acrylate using column chromatography. This compound is an organic compound of interest in medicinal chemistry and materials science. Achieving high purity is crucial for subsequent applications, including polymerization and biological assays. This protocol outlines the use of normal-phase column chromatography with a silica gel stationary phase and a hexane/ethyl acetate eluent system. The methodology is based on established chemical principles for the purification of moderately polar organic compounds.
Introduction
This compound is a derivative of cinnamic acid, featuring a nitrile group that imparts specific chemical properties and potential for further functionalization. Impurities from its synthesis, such as starting materials or by-products, can interfere with downstream applications. Column chromatography is a widely used and effective technique for the purification of such compounds.[1] The principle of this separation method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For moderately polar compounds like this compound, normal-phase chromatography using silica gel is highly effective.[2] The selection of an appropriate eluent system, typically a mixture of a non-polar and a polar solvent, is critical for achieving optimal separation.[3] This protocol details the necessary steps, from the initial determination of the eluent system by Thin Layer Chromatography (TLC) to the final isolation of the purified product.
Data Presentation
The efficiency of a column chromatography purification can be evaluated based on several parameters. The following table summarizes typical parameters and expected outcomes for the purification of this compound, based on protocols for analogous compounds.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh)[1][4] | The choice of mesh size can influence resolution and flow rate. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate | The ratio is determined by TLC, often in the range of 9:1 to 7:3.[2][5] |
| TLC Rf of Pure Product | 0.3 - 0.4[2] | In the determined eluent system. |
| Crude Product to Silica Ratio | 1:50 to 1:100 (w/w) | A higher ratio provides better separation for difficult mixtures. |
| Column Dimensions | Dependent on scale | For 1g of crude product, a 2-4 cm diameter column is typical. |
| Expected Yield | > 85% | Dependent on the purity of the crude material. |
| Purity of Final Product | > 98% | As determined by NMR or HPLC analysis. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (e.g., 60-120 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with a stopcock
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers, Erlenmeyer flasks, and test tubes/fraction collection vials
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (washed)
Step 1: Determination of the Eluent System by TLC
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Develop the TLC plates in a chamber saturated with the respective eluent mixture.
-
Visualize the developed plates under a UV lamp.
-
The optimal eluent system is the one that provides good separation of the desired product spot from impurities, with an Rf value for the product between 0.3 and 0.4.[2]
Step 2: Column Packing
-
Insert a small plug of cotton or glass wool into the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
Step 3: Sample Loading
Dry Loading (Recommended)
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
Wet Loading
-
Dissolve the crude product in the absolute minimum amount of the eluent.
-
Carefully add this solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant level of eluent above the stationary phase to prevent the column from running dry.
Step 5: Monitoring and Product Isolation
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
References
Application Note: Thin Layer Chromatography (TLC) Monitoring of (E)-Methyl 3-(4-cyanophenyl)acrylate Synthesis via Heck Coupling
Audience: Researchers, scientists, and drug development professionals involved in organic synthesis and process monitoring.
Introduction
The synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate, a versatile intermediate in the development of pharmaceuticals and functional materials, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[1][2] Efficient and reliable monitoring of this reaction is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for the qualitative monitoring of this synthesis.[3][4]
This application note provides a detailed protocol for monitoring the synthesis of this compound from 4-bromobenzonitrile and methyl acrylate using TLC. It includes a standard synthesis procedure, a step-by-step TLC protocol, and guidelines for data interpretation.
Principle of TLC Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a liquid mobile phase (the eluent).[5] In this application, the starting material, 4-bromobenzonitrile, is more polar than the product, this compound. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting material. By spotting the reaction mixture alongside the starting material at various time points, one can visualize the consumption of the starting material and the formation of the product, thereby tracking the reaction's progress.
Experimental Protocols
3.1 Materials and Equipment
-
Reagents: 4-bromobenzonitrile, methyl acrylate, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), N,N-Dimethylformamide (DMF), ethyl acetate (reagent grade), hexanes (reagent grade), TLC plates (silica gel 60 F₂₅₄), deionized water.
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon line, syringes, TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), forceps, fume hood.
3.2 Synthesis of this compound (Heck Reaction)
This protocol is a representative procedure and may require optimization.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromobenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add N,N-Dimethylformamide (DMF, 5 mL) to the flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Add triethylamine (1.5 mmol) followed by methyl acrylate (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir.[1]
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes).
3.3 TLC Monitoring Protocol
-
Chamber Preparation: Pour the chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate) into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica TLC plate. Mark three lanes on the origin: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).[5]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (<1 mg) of 4-bromobenzonitrile in a few drops of ethyl acetate.
-
Reaction Mixture (R): Using a capillary tube or micropipette, withdraw a small aliquot from the reaction flask. Dilute this aliquot with a few drops of ethyl acetate in a small vial.
-
-
Spotting the Plate:
-
Using a clean capillary tube, lightly touch the SM solution to the "SM" mark on the origin. Keep the spot small and concentrated.
-
Using another clean capillary, spot the diluted reaction mixture on the "R" mark.
-
For the co-spot lane "C", first spot the SM solution, and then spot the reaction mixture directly on top of the SM spot.
-
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the eluent level. Cover the chamber and allow the eluent to travel up the plate undisturbed.
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the starting material and product should appear as dark spots.[6][7] Circle the visible spots with a pencil.
-
(Optional) If spots are not clearly visible, use a chemical stain such as an iodine chamber or a potassium permanganate dip.[7][8]
-
Data Interpretation and Presentation
The progress of the reaction is determined by comparing the spots in the different lanes.
-
Lane SM: A single spot corresponding to 4-bromobenzonitrile.
-
Lane R: At the start of the reaction (t=0), this lane should show a prominent spot corresponding to the starting material. As the reaction progresses, this spot will diminish in intensity, and a new spot, corresponding to the this compound product, will appear at a higher Rf.
-
Lane C: This lane helps confirm the identity of the spots. The starting material spot in this lane should align perfectly with the spot in the SM lane.
The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.
Table 1: Representative TLC Data for the Synthesis Eluent System: 3:1 Hexanes:Ethyl Acetate
| Compound | Role | Expected Polarity | Representative Rf Value | Visualization (UV, 254 nm) |
| 4-Bromobenzonitrile | Starting Material | Moderate | ~ 0.40 | Visible |
| This compound | Product | Low | ~ 0.65 | Visible |
| Methyl Acrylate | Starting Material | Low | High (may run with solvent front) | Not easily visualized[9] |
Note: Rf values are indicative and can vary based on the specific TLC plate, eluent composition, temperature, and chamber saturation.
Visualization of Experimental Workflow
The logical flow of monitoring the synthesis reaction using TLC is depicted below.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and effective methods for the synthesis of this compound are the Heck coupling, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each of these methods offers distinct advantages and is chosen based on factors such as desired stereoselectivity, reagent availability, and scalability.
Q2: Which synthetic route typically provides the highest yield of the desired (E)-isomer?
Both the Wittig reaction using a stabilized ylide and the Horner-Wadsworth-Emmons (HWE) reaction are known to strongly favor the formation of the thermodynamically more stable (E)-isomer. The Heck reaction also generally yields the trans product with high stereoselectivity.[1] The choice of reaction may ultimately depend on the specific reaction conditions and the ease of purification.
Q3: What are the common impurities encountered in the synthesis of this compound?
Common impurities can include the (Z)-isomer, unreacted starting materials (e.g., 4-bromobenzonitrile or 4-cyanobenzaldehyde), and byproducts from side reactions. In the Heck reaction, homocoupling of the aryl halide or the acrylate can occur. For the Wittig reaction, triphenylphosphine oxide is a significant byproduct that needs to be removed. In the HWE reaction, the phosphate byproduct is generally water-soluble and easier to separate.
Q4: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can effectively remove many impurities. For more challenging separations, silica gel column chromatography is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the Heck, Wittig, and Horner-Wadsworth-Emmons reactions.
Heck Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ.- Use a suitable base such as triethylamine or potassium carbonate and a polar aprotic solvent like DMF or NMP.- Heck reactions often require elevated temperatures (80-140 °C). Ensure the reaction reaches the optimal temperature. |
| Formation of (Z)-isomer | - Reaction conditions favoring isomerization. | - Optimize reaction parameters. Generally, the Heck reaction has a high preference for the (E)-isomer. |
| Presence of Homocoupling Products | - Side reaction of the aryl halide. | - Adjust the catalyst-to-ligand ratio. Ensure an inert atmosphere to minimize side reactions. |
| Difficulty in Removing Palladium Residues | - Incomplete precipitation or filtration. | - After the reaction, consider treating the mixture with a scavenger resin or performing multiple extractions and filtrations. |
Wittig Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete ylide formation- Poor quality of reagents | - Ensure the base used is strong enough to deprotonate the phosphonium salt completely.- Use freshly prepared or purified 4-cyanobenzaldehyde and a stabilized ylide like methyl (triphenylphosphoranylidene)acetate. |
| Mixture of (E) and (Z) Isomers | - Use of a non-stabilized or semi-stabilized ylide. | - For high (E)-selectivity, a stabilized ylide is crucial. |
| Difficulty in Removing Triphenylphosphine Oxide | - Co-crystallization with the product. | - Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or diethyl ether and filter it off. Multiple recrystallizations of the product may be necessary. |
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete deprotonation of the phosphonate ester- Steric hindrance | - Use a sufficiently strong base like sodium methoxide or sodium hydride.- Ensure the reaction temperature is optimal for the specific reagents used. |
| Formation of β-hydroxyphosphonate byproduct | - The electron-withdrawing group on the phosphonate is not strong enough to facilitate elimination. | - This is less common with phosphonoacetates. Ensure complete reaction to the alkene. |
| Incomplete Removal of Phosphate Byproduct | - Insufficient aqueous washing. | - The dialkylphosphate salt byproduct is water-soluble and should be easily removed by performing several aqueous extractions during the workup.[1][2] |
Data Presentation
The following table summarizes typical yields for the synthesis of this compound and analogous compounds using different synthetic methods.
| Synthetic Method | Aryl Halide/Aldehyde | Olefin/Ylide/Phosphonate | Catalyst/Base | Solvent | Yield (%) | Reference |
| Heck Reaction | 4-Bromobenzonitrile | Methyl acrylate | Pd(OAc)₂ / Et₃N | DMF | ~85-95% | General Procedure |
| Wittig Reaction | 4-Cyanobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | Toluene | ~80-90% | Adapted from[3] |
| HWE Reaction | 4-Cyanobenzaldehyde | Trimethyl phosphonoacetate | NaOMe | Methanol | ~90-98% | Adapted from[4] |
Experimental Protocols
Protocol 1: Heck Reaction
This protocol describes the synthesis of this compound from 4-bromobenzonitrile and methyl acrylate.
Materials:
-
4-Bromobenzonitrile
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (2 mol%), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl acrylate (1.2 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Wittig Reaction
This protocol outlines the synthesis using 4-cyanobenzaldehyde and a stabilized Wittig reagent.
Materials:
-
4-Cyanobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene
-
Hexanes or Diethyl ether
Procedure:
-
Dissolve 4-cyanobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) in toluene in a round-bottom flask under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
To the residue, add hexanes or diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate and wash the solid with a small amount of the solvent mixture.
-
Concentrate the filtrate and purify the product by recrystallization or column chromatography.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol details the synthesis from 4-cyanobenzaldehyde and trimethyl phosphonoacetate.
Materials:
-
4-Cyanobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe) in methanol
-
Anhydrous methanol
-
Deionized water
Procedure:
-
In a round-bottom flask, add anhydrous methanol, sodium methoxide in methanol solution (1.1 eq), and trimethyl phosphonoacetate (1.1 eq). Stir to form the phosphonate anion.
-
Dissolve 4-cyanobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol.
-
Add the aldehyde solution dropwise to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, add deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent like ethanol/water.
Visualizations
Experimental Workflow: Synthesis of this compound
References
Technical Support Center: Morita-Baylis-Hillman Reaction of 4-Cyanobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Morita-Baylis-Hillman (MBH) reaction of 4-cyanobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Morita-Baylis-Hillman reaction with 4-cyanobenzaldehyde?
The expected product is an α-methylene-β-hydroxy carbonyl compound. For example, the reaction between 4-cyanobenzaldehyde and methyl acrylate yields methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate.[1] The reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine.
Q2: Why is 4-cyanobenzaldehyde a good substrate for the Morita-Baylis-Hillman reaction?
Aromatic aldehydes with electron-withdrawing groups, such as the cyano group in 4-cyanobenzaldehyde, are generally well-tolerated and often exhibit higher reactivity in the MBH reaction compared to electron-rich aldehydes.[2][3] The electron-withdrawing nature of the cyano group increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the zwitterionic intermediate formed from the activated alkene and the catalyst.
Q3: What are the common catalysts used for the MBH reaction of 4-cyanobenzaldehyde?
The most commonly used catalyst for the MBH reaction is 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][4] Other tertiary amines like 3-hydroxyquinuclidine (3-HQD) and phosphines can also be employed. The choice of catalyst can influence the reaction rate and the formation of side products.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired MBH Adduct
Possible Causes:
-
Insufficient Reaction Time: The MBH reaction is notoriously slow, often requiring long reaction times, from hours to several days.
-
Catalyst Inactivity: The nucleophilic catalyst (e.g., DABCO) may be old, hydrated, or of poor quality.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations can significantly impact the reaction rate and yield.
-
Presence of Inhibitors: Acidic impurities can protonate the amine catalyst, rendering it inactive.
Solutions:
-
Increase Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) over an extended period.
-
Use Fresh or Purified Catalyst: Ensure the catalyst is of high purity and anhydrous.
-
Optimize Reaction Conditions:
-
Solvent: While the reaction can be run neat, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction. Protic solvents or additives like water or alcohols can also have a rate-enhancing effect.
-
Temperature: While room temperature is common, gentle heating (e.g., to 40-50 °C) may increase the reaction rate. However, be aware that higher temperatures can also promote the formation of side products.[5]
-
-
Purify Reactants: Ensure the 4-cyanobenzaldehyde and the activated alkene are free from acidic impurities.
Problem 2: Formation of Significant Side Products
The MBH reaction of reactive aldehydes like 4-cyanobenzaldehyde, especially with highly reactive Michael acceptors such as methyl vinyl ketone (MVK), can lead to the formation of several side products.
Common Side Products:
-
Dimer of the Activated Alkene: This is particularly common with MVK. The dimer is formed via a Michael addition of one MVK molecule to another.[6]
-
Bis-Adducts (Double MBH Adducts): These products arise from the reaction of the initially formed MBH adduct with a second molecule of the activated alkene. For example, with MVK, a bis-(MVK)Baylis-Hillman adduct can be a significant byproduct.[6]
-
Michael Adducts: The nucleophilic catalyst can react with the aldehyde to form a species that can then undergo a Michael addition with the activated alkene.
-
Uncharacterized Oligomers/Polymers: Polymerization of the activated alkene can occur, especially at higher temperatures or with prolonged reaction times.
Quantitative Data on Product Distribution (Example with a substituted benzaldehyde and MVK):
The following table illustrates a potential product distribution in a complex MBH reaction, based on a study of 3-methoxy-2-nitrobenzaldehyde with MVK, which is expected to have reactivity comparable to 4-cyanobenzaldehyde.
| Compound | Role | Yield (%) |
| "Normal" MBH Adduct | Desired Product | Variable |
| MVK Dimer | Side Product | Significant |
| Diastereomeric bis-MVK Adducts | Side Products | Significant |
Data adapted from a study on a similarly reactive aromatic aldehyde and is for illustrative purposes.[6]
Solutions to Minimize Side Products:
-
Control Stoichiometry: Using a large excess of the aldehyde relative to the activated alkene can favor the formation of the desired 1:1 adduct. Conversely, some protocols use an excess of the activated alkene.[1] The optimal ratio should be determined empirically.
-
Slow Addition: Slow, dropwise addition of the activated alkene to the mixture of the aldehyde and catalyst can help to maintain a low concentration of the alkene, thus minimizing its self-dimerization or reaction with the initial product.
-
Lower Reaction Temperature: Running the reaction at room temperature or even lower temperatures (e.g., 0 °C) can often reduce the rate of side reactions more than the rate of the desired reaction.[5]
-
Choice of Catalyst: While DABCO is common, exploring other catalysts might offer better selectivity for the desired product.
-
Monitor the Reaction Closely: Stop the reaction as soon as a reasonable amount of the desired product has been formed to prevent the subsequent formation of bis-adducts.
Experimental Protocols
Protocol 1: General Procedure for the Morita-Baylis-Hillman Reaction of 4-Cyanobenzaldehyde and Methyl Acrylate
This protocol is based on a reported synthesis of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate.[1]
Materials:
-
4-Cyanobenzaldehyde
-
Methyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, combine 4-cyanobenzaldehyde (1 equivalent) and DABCO (0.65 equivalents).
-
To this mixture, add methyl acrylate (5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) with a suitable eluent system and visualization under a UV lamp.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), proceed with a standard aqueous workup and purification by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in MBH Reaction
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway for the Formation of the MBH Adduct and a Common Side Product
Caption: Pathways for MBH adduct and a side product.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scielo.org.za [scielo.org.za]
preventing isomerization of (E)-Methyl 3-(4-cyanophenyl)acrylate
Welcome to the technical support center for (E)-Methyl 3-(4-cyanophenyl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the isomerization of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of this compound to its (Z)-isomer?
A1: The most common causes are exposure to ultraviolet (UV) light (photoisomerization) and exposure to heat (thermal isomerization). Contamination with acids or bases can also catalyze the isomerization process. The conjugated π-system in the molecule makes it susceptible to these transformations.
Q2: How can I detect the presence of the (Z)-isomer in my sample?
A2: The most effective method for detecting and quantifying the (Z)-isomer is through ¹H NMR spectroscopy. The olefinic protons of the (E) and (Z)-isomers will have distinct chemical shifts and coupling constants. HPLC can also be used to separate and quantify the isomers.
Q3: What are the recommended storage conditions to prevent isomerization?
A3: To maintain the isomeric purity of this compound, it should be stored in a cool, dark place, preferably at 4°C. It is advisable to use amber vials or containers wrapped in aluminum foil to protect it from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Q4: Can the (Z)-isomer be converted back to the desired (E)-isomer?
A4: While challenging, it is sometimes possible to convert the (Z)-isomer back to the more stable (E)-isomer. This can be attempted through thermal equilibration at a carefully controlled temperature or by using specific catalysts, though this may require significant process optimization. Preventing isomerization in the first place is the most effective strategy.
Troubleshooting Guides
Issue 1: Unexpected presence of the (Z)-isomer in a freshly synthesized batch.
This guide will help you identify and resolve potential causes of isomerization during the synthesis and workup of this compound.
| Potential Cause | Recommended Solution |
| High reaction temperature | Optimize the reaction temperature. For instance, in a Heck reaction, lower temperatures might be feasible with a more active catalyst system. |
| Prolonged reaction time | Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. |
| Acidic or basic workup conditions | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and washing steps. |
| Exposure to light during workup | Perform the workup and purification steps under amber or red light, or in a darkened fume hood. Wrap glassware in aluminum foil. |
| Inefficient purification | If using column chromatography, ensure adequate separation of the (E) and (Z) isomers. Recrystallization is often a more effective method for isolating the pure (E)-isomer. |
Issue 2: Isomerization of a pure sample of this compound during storage or an experiment.
This guide focuses on preventing isomerization of the purified compound.
| Potential Cause | Recommended Solution |
| Improper storage | Store the compound at 4°C in a dark, airtight container. Use amber vials or wrap clear vials in aluminum foil. |
| Exposure to UV light | During experiments, use UV-filtered light or work in a light-protected environment. Use amber-colored autosampler vials for HPLC analysis. |
| High temperature in experimental setup | If heating is required, use the lowest effective temperature and minimize the duration of heating. |
| Presence of radical initiators | Ensure solvents are free of peroxides. Consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) if compatible with your downstream applications.[1] |
| Incompatible solvent | The polarity of the solvent can influence the rate of isomerization.[2][3] If possible, use less polar solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is designed to favor the formation of the (E)-isomer.
Materials:
-
4-cyanobenzaldehyde
-
Methyl cyanoacetate
-
Piperidine (catalyst)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 eq) and methyl cyanoacetate (1.1 eq) in methanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product and wash it with cold methanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method to purify the (E)-isomer and remove any (Z)-isomer that may have formed.[4][5][6][7]
Procedure:
-
Choose a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. The (E)-isomer, being generally less soluble and more stable, should crystallize out first.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Quantification of (E)/(Z) Isomer Ratio by ¹H NMR Spectroscopy
Procedure:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the olefinic protons of the (E) and (Z)-isomers. The coupling constant (J-value) is characteristic for each isomer. For (E)-isomers of similar compounds, the J-value is typically around 16 Hz, while for (Z)-isomers it is around 12 Hz.[8][9][10]
-
Integrate the signals for a specific proton (e.g., one of the olefinic protons) for both the (E) and (Z)-isomers.
-
Calculate the percentage of each isomer using the following formula:
% E-isomer = [Integration of E-isomer signal / (Integration of E-isomer signal + Integration of Z-isomer signal)] x 100
% Z-isomer = [Integration of Z-isomer signal / (Integration of E-isomer signal + Integration of Z-isomer signal)] x 100
Visualizations
Caption: General pathway for the isomerization of this compound.
Caption: Troubleshooting workflow for identifying the cause of isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mt.com [mt.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solved Explain how one can use 1H NMR to differentiate | Chegg.com [chegg.com]
- 10. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: (E)-Methyl 3-(4-cyanophenyl)acrylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate, with a focus on alternative catalytic systems.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Heck-type coupling reactions.
Issue 1: Low or No Product Yield
-
Question: My Heck reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
-
Answer: Low conversion rates in Heck reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Inefficient Catalyst Activation/Deactivation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction, often observed as the formation of palladium black.[2]
-
Solution: Ensure anaerobic conditions, as oxygen can oxidize the phosphine ligands and the Pd(0) catalyst.[3] Consider using a more robust ligand system, such as bulky, electron-donating phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs), which are more stable at higher temperatures.[3][4] Palladacycles are also known for their stability.[3][4]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[1]
-
Solution: Screen different bases (e.g., organic amines like Et₃N or inorganic bases like K₂CO₃) and polar aprotic solvents (e.g., DMF, NMP, DMA).[1] The reaction often requires elevated temperatures (100-140 °C) to facilitate oxidative addition, but excessive heat can cause catalyst decomposition.[2] Incrementally increase the temperature or consider using microwave irradiation to improve yields.[1][5]
-
-
Poor Substrate Reactivity: The reactivity of aryl halides in the oxidative addition step follows the order I > Br > Cl.[3] Aryl chlorides are particularly less reactive due to the strong C-Cl bond.[3]
-
Issue 2: Catalyst Deactivation (Palladium Black Formation)
-
Question: My reaction mixture is turning black, and the reaction has stalled. What is causing this, and how can I prevent it?
-
Answer: The formation of a black precipitate is typically palladium black, which indicates the agglomeration and precipitation of the active Pd(0) catalyst from the solution.[2]
-
Causes:
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[2]
-
Inadequate Ligand Stabilization: The ligand-to-palladium ratio might be too low, or the ligand itself may not be robust enough to stabilize the Pd(0) intermediate.[2]
-
Reaction Conditions: Impurities in the reagents or solvent can contribute to catalyst precipitation.[2]
-
-
Prevention Strategies:
-
Lower the reaction temperature.
-
Increase the ligand-to-palladium ratio.
-
Switch to more robust ligands like bulky phosphines (e.g., Cataxium A) or N-heterocyclic carbenes (NHCs), which are known to form more stable complexes.[3][6]
-
Consider using a heterogeneous catalyst, such as palladium on activated carbon (Pd/C), which can offer greater stability and easier recovery.[4]
-
-
Issue 3: Formation of Side Products and Isomers
-
Question: I am observing multiple products in my reaction mixture, including isomers and homocoupled products. How can I improve selectivity?
-
Answer: The formation of side products is a common challenge. Key issues include regioselectivity (α- vs. β-substitution) and competing reactions.
-
Regioselectivity: For acrylates, the Heck reaction typically yields the trans (E) isomer due to steric factors in the β-hydride elimination step.[5][7] The arylation occurs at the unsubstituted carbon of the double bond.
-
Solution: To ensure high selectivity for the linear (E)-product, monodentate ligands are typically used.[4]
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the aryl halide can compete with the desired cross-coupling reaction.
-
Isomerization: The double bond in the product can sometimes isomerize. Adding bases or silver salts can help minimize this by promoting the desired reductive elimination step.[7]
-
Reductive Heck Product: In some cases, a reductive Heck product can form as a side product, where the intermediate undergoes conjugate addition instead of β-hydride elimination.[3][8] The choice of base, temperature, and solvent can influence the extent of its formation.[3]
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are some effective alternative catalysts to the standard Pd(OAc)₂/phosphine systems?
-
A1: Several alternative catalytic systems offer advantages such as higher stability, reusability, or phosphine-free conditions. These include:
-
Heterogeneous Catalysts: Palladium supported on materials like activated carbon (Pd/C), silica, or magnetic nanoparticles (e.g., Pd/C@Fe₃O₄) are highly efficient, easily separated from the reaction mixture, and often reusable for multiple cycles.[4][9]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: These offer high stability and activity, particularly for less reactive aryl chlorides.[3] Imidazolium-based palladate pre-catalysts are air and moisture-stable and convert to the active Pd-NHC species in situ.[10]
-
Palladacycles: These pre-formed catalysts are often more stable at high temperatures and can show superior activity.[4]
-
Ligand-Free Systems: In some cases, the reaction can proceed without phosphine ligands, especially when using ionic liquids or supported palladium nanoparticles.[11][12][13] These "ligandless" systems can be catalyzed by dissolved palladium species that leach from a solid support and redeposit upon reaction completion.[11][14]
-
-
Q2: Can metals other than palladium be used for this synthesis?
-
A2: While palladium is the most common and efficient catalyst for the Heck reaction, other transition metals like nickel (Ni), cobalt (Co), and iron (Fe) have been explored. However, they are generally used less frequently and may offer reasonable, though often lower, yields compared to palladium-based systems.[3]
Reaction Conditions
-
Q3: What is the role of the base in the Heck reaction, and how do I choose one?
-
A3: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) that is formed.[7][12] Both organic bases (e.g., triethylamine, Et₃N) and inorganic bases (e.g., sodium carbonate, K₂CO₃, potassium phosphate) are commonly used.[15][16] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Q4: Are anhydrous or anaerobic conditions always necessary?
-
A4: While not always strictly required, it is advisable to limit the access of oxygen, especially when using air-sensitive phosphine ligands.[3] Some modern catalysts, such as certain palladacycles and NHC complexes, are air- and moisture-stable.[10] Additionally, reactions using heterogeneous catalysts like Pd/C have been successfully performed in air and in aqueous media.[4][16]
Alternative Catalyst Performance Data
The following table summarizes the performance of various alternative catalysts for Heck-type reactions involving aryl halides and acrylates.
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reusability |
| Pd/C@Fe₃O₄ | Aryl Iodides/Bromides | Methyl Acrylate | Et₃N | DMF | 100 | 2-10 | 85-98 | 5 cycles |
| Pd-BOX-Silica | Aryl Iodides/Bromides | Methyl Acrylate | Et₃N | Toluene | 110 | 12 | 80-95 | N/A |
| Pd/C | Iodobenzene | Methyl Acrylate | Et₃N/Na₂CO₃ | NMP | 120 | 2 | >95 | Recyclable |
| [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | 4-Bromoanisole | n-Butyl Acrylate | Cy₂NMe | Dioxane | 120 | 16 | 98 | N/A |
| Pd(OAc)₂ (Ligand-free) | 4-Iodobenzonitrile | Methyl Acrylate | AgTFA | None (Ultrasound) | RT | 0.5 | 92 | N/A |
| Pd Nanoparticles (in micelles) | Iodobenzene | Methyl Acrylate | Et₃N | Water | 80 | 1 | >99 | Reusable |
Data synthesized from representative studies for illustrative purposes.[4][11][9][10][13][17]
Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Magnetic Nanoparticle Catalyst (Pd/C@Fe₃O₄)
This protocol is based on a general method for heterogeneous catalysis in Heck reactions.[4]
-
Catalyst Preparation: Synthesize the Pd/C@Fe₃O₄ catalyst by immobilizing palladium on carbon-coated magnetic core-shell nanoparticles.
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzonitrile (1.0 mmol), methyl acrylate (1.2 mmol), Pd/C@Fe₃O₄ catalyst (e.g., 1 mol%), and a suitable base such as triethylamine (2.0 mmol).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF (5 mL).
-
Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Use an external magnet to hold the catalyst to the side of the flask and decant the solution.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Catalyst Reuse: Wash the recovered magnetic catalyst with a suitable solvent, dry it, and reuse it for subsequent reactions.[4]
Protocol 2: Ligand-Free Synthesis under Ultrasonic Irradiation
This protocol is adapted from a green chemistry approach for Heck reactions.[17]
-
Reaction Setup: In a reaction vial, combine 4-iodobenzonitrile (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (e.g., 2 mol%), and silver trifluoroacetate (AgTFA) (1.0 mmol) as an oxidant. No solvent is required.
-
Reaction Execution: Place the open vial into an ultrasound cleaning bath. Irradiate the mixture at room temperature (the bath temperature may slightly increase) for 30-60 minutes.
-
Monitoring: Periodically check the reaction progress using TLC or GC-MS.
-
Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Filter the mixture to remove any solids and concentrate the filtrate. Purify the resulting residue by flash column chromatography to obtain the pure product.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: Troubleshooting workflow for low-yield Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands | Semantic Scholar [semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]
- 17. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in palladium-catalyzed acrylation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor yields in palladium-catalyzed acrylation reactions, a subset of the Heck reaction.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is resulting in a low yield. What are the primary factors I should investigate?
A low yield in a palladium-catalyzed acrylation can stem from several factors. The most common issues are related to the catalyst system, reaction conditions, and the purity of your starting materials. Key areas to scrutinize include the choice of palladium precursor and ligands, the solvent and base used, the reaction temperature, and ensuring an inert atmosphere.[1][2] The reactivity of the aryl halide is also a critical factor, with aryl iodides being the most reactive, followed by bromides, and then chlorides, which often require more specialized catalytic systems.[3]
Q2: I am observing a black precipitate in my reaction. What is it and how can I prevent it?
The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[2][4] Its formation indicates catalyst decomposition, a common reason for low yields.[2] This can be caused by:
-
Presence of Oxygen: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2][4]
-
High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition. Consider lowering the reaction temperature.[2][4]
-
Inappropriate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or is present in insufficient quantity, the catalyst can agglomerate and precipitate.[2]
Q3: How critical is the choice of ligand for the reaction's success?
The ligand is crucial as it influences the catalyst's stability, activity, and selectivity. For challenging substrates, such as aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1] In such cases, bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step.[1] The choice of ligand can also influence the regioselectivity of the addition to the acrylate.[1]
Q4: Can the solvent and base significantly impact the yield?
Yes, the solvent and base play a critical role in the reaction's outcome. The choice of solvent can affect catalyst solubility and stability. Common solvents include DMF, DMAc, acetonitrile, and toluene.[2] The base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[5] Common bases include triethylamine, potassium carbonate, and sodium acetate.[2] The optimal combination of solvent and base often needs to be determined empirically for a specific substrate pair.
Q5: My reaction is not proceeding at all. Should I simply increase the temperature?
While increasing the temperature can enhance the reaction rate, it should be done cautiously.[1] For less reactive aryl halides, higher temperatures (e.g., 100-140°C) may be necessary.[1][2] However, as mentioned earlier, excessive heat can lead to catalyst decomposition.[2] It is advisable to first ensure all other parameters (catalyst system, inert atmosphere, pure reagents) are optimized before significantly elevating the temperature.
Q6: I'm observing the formation of side products. What are the common ones and how can I minimize them?
Common side products in palladium-catalyzed acrylation include:
-
Isomerization of the acrylate double bond: This can occur due to the reversibility of the β-hydride elimination step.[2] The addition of silver salts can sometimes mitigate this issue.[2]
-
Debromination or dehalogenation of the aryl halide: This side reaction can be promoted by high temperatures.[2]
-
Dimerization of the acrylate: This may occur at higher concentrations and temperatures.[2]
Optimizing the reaction conditions, such as temperature and reactant concentrations, can help to minimize the formation of these byproducts.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure a strictly inert atmosphere (nitrogen or argon) is maintained to prevent catalyst oxidation. Use a fresh, high-quality palladium source and ligand. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[2] |
| Poor Quality of Starting Materials | Use purified aryl halide and acrylate. Impurities can act as catalyst poisons.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A typical range for Heck reactions is 80-140°C. While higher temperatures can increase the rate, they may also lead to catalyst decomposition.[1][2] |
| Inappropriate Base or Solvent | Screen different bases (e.g., triethylamine, potassium carbonate, sodium acetate) and solvents (e.g., DMF, DMAc, acetonitrile, toluene). The choice can significantly impact the yield.[2][6] |
| Insufficient Base | Ensure at least a stoichiometric amount of base is used to neutralize the HBr formed. An excess of base is often beneficial.[2] |
Issue 2: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Isomerization of Acrylate Double Bond | This can result from the reversibility of β-hydride elimination. The addition of silver salts (e.g., silver carbonate) may promote a cationic pathway that leads to irreversible elimination.[2] |
| Debromination of Aryl Bromide | This side reaction is often favored at higher temperatures and with certain bases. Lowering the reaction temperature and using a milder base can help minimize this.[2] |
| Dimerization of Methyl Acrylate | This can be more prevalent at higher reactant concentrations and temperatures. Optimizing the stoichiometry and reaction conditions can reduce the formation of this side product.[2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Residual Palladium in Final Product | After the reaction, palladium can be removed by treating the reaction mixture with activated carbon or silica-based scavengers, or by performing an acidic wash. Recrystallization of the final product is also an effective purification method.[2] |
| Separation from Byproducts | Careful column chromatography or recrystallization may be necessary to separate the desired product from closely related impurities. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Acrylation of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), the acrylate (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Base: Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired acrylate.[2]
Data Presentation
Table 1: Effect of Base and Solvent on Heck Reaction Yields
Data synthesized from representative studies for illustrative purposes.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 78 |
| 3 | Pd(OAc)₂ | PPh₃ | NaOAc | DMAc | 120 | 92 |
| 4 | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | 75 |
| 5 | Pd/C | - | K₂CO₃ | Toluene | 110 | 65 |
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
References
Technical Support Center: Purification of Reaction Mixtures Containing 4-Cyanobenzaldehyde
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 4-cyanobenzaldehyde from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 4-cyanobenzaldehyde?
A1: The most common methods for removing unreacted 4-cyanobenzaldehyde include liquid-liquid extraction, column chromatography, recrystallization, and chemical quenching. The choice of method depends on the properties of your desired product, the scale of your reaction, and the desired final purity.
Q2: My product is a solid. Is recrystallization a good option to remove 4-cyanobenzaldehyde?
A2: Recrystallization can be a very effective method for purifying a solid product from unreacted 4-cyanobenzaldehyde, provided your product has significantly different solubility characteristics than the aldehyde in a chosen solvent system.[1][2] It is a cost-effective and scalable technique.[2]
Q3: How can I remove acidic impurities like 4-cyanobenzoic acid that may have formed from the oxidation of 4-cyanobenzaldehyde?
A3: Acidic impurities such as 4-cyanobenzoic acid can be efficiently removed using a basic wash during liquid-liquid extraction.[3][4] By washing the organic layer with an aqueous solution of a weak base like sodium bicarbonate or dilute sodium hydroxide, the acidic impurity is converted to its water-soluble salt and is extracted into the aqueous phase.[3][4]
Q4: What is a suitable solvent system for purifying my product from 4-cyanobenzaldehyde using column chromatography?
A4: A common and effective eluent system for separating 4-cyanobenzaldehyde from other compounds via silica gel column chromatography is a mixture of n-hexane and ethyl acetate.[3] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compounds based on their polarity.
Q5: When should I consider chemical quenching to remove 4-cyanobenzaldehyde?
A5: Chemical quenching is a good option when other physical separation methods are difficult or inefficient, for example, if your product and the aldehyde have very similar properties. This method involves adding a reagent that selectively reacts with the aldehyde to form a new compound that is easily separable. A common approach is to add a primary amine to form an imine, which can then be removed.
Troubleshooting Guide
This guide will help you select the appropriate purification strategy based on the characteristics of your reaction mixture.
Caption: Troubleshooting flowchart for selecting a purification method.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Scalability | Typical Purity |
| Recrystallization | Difference in solubility of the product and impurity in a solvent at different temperatures. | Cost-effective, simple equipment, can yield very pure crystalline products. | Product must be a solid, requires finding a suitable solvent, potential for product loss in mother liquor. | Excellent | >99% |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Highly versatile, can separate compounds with very similar properties, applicable to both solids and oils. | Can be time-consuming and expensive (solvents, silica gel), can be difficult to scale up. | Moderate | >98% |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases. | Fast, simple, and good for initial cleanup and removal of highly polar or acidic/basic impurities. | Limited separation power for compounds with similar polarities, requires immiscible solvents. | Excellent | Variable, often used as a preliminary step. |
| Chemical Quenching | Selective chemical reaction of the impurity to form an easily separable derivative. | Highly selective, useful when physical separation methods fail. | Requires a selective reagent that does not react with the product, introduces new reagents and byproducts. | Good | High (after removal of the quenched product). |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow from the completion of a reaction to the isolation of a purified product.
Caption: General experimental workflow for reaction workup and purification.
Protocol 1: Liquid-Liquid Extraction for Removal of 4-Cyanobenzaldehyde and Acidic Impurities
Objective: To perform an initial purification of a reaction mixture to remove water-soluble impurities, unreacted 4-cyanobenzaldehyde (partially), and any 4-cyanobenzoic acid formed.
Materials:
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Reaction mixture
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
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Deionized water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Water Wash: Transfer the mixture to a separatory funnel and wash with deionized water to remove highly polar, water-soluble byproducts. Allow the layers to separate and discard the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities like 4-cyanobenzoic acid.[3] The acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.[3] Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated brine solution. This helps to remove residual water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Objective: To separate the desired product from unreacted 4-cyanobenzaldehyde and other impurities using silica gel chromatography.
Materials:
-
Crude product from Protocol 1
-
Silica gel
-
Eluent system (e.g., n-hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 n-hexane:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation and elution of the compounds.
-
Collect Fractions: Collect fractions and monitor the elution of the product and 4-cyanobenzaldehyde by TLC. 4-Cyanobenzaldehyde is more polar than non-polar impurities but may be less polar than more functionalized products.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization
Objective: To purify a solid product from unreacted 4-cyanobenzaldehyde by crystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., a mixture of dichloromethane, ethanol, and petroleum ether[1], or cyclohexane[5])
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals of the pure product should form. For a better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum to remove any residual solvent. Unreacted 4-cyanobenzaldehyde should remain in the filtrate.
References
- 1. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. JP2000178241A - Production of cyanobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Heck-Mizoroki coupling reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Palladium catalyst may have decomposed or failed to activate. | Ensure the reaction is conducted under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. Use fresh, high-quality palladium precursors and ligands. Consider in-situ generation of the active Pd(0) catalyst from a Pd(II) precursor. |
| Poor Quality Starting Materials: Impurities in 4-bromobenzonitrile or methyl acrylate can poison the catalyst. | Purify starting materials before use. Ensure methyl acrylate is free of polymers. | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition. | Optimize the reaction temperature. A typical range for Heck reactions is 80-140°C. Start with a moderate temperature (e.g., 100°C) and adjust as needed based on reaction monitoring. | |
| Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction efficiency. | Screen various bases such as triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). Common solvents for Heck reactions include DMF, acetonitrile, and toluene. The optimal combination will depend on the specific catalyst and ligand system used. | |
| Formation of "Palladium Black" | Catalyst Agglomeration: The active palladium nanoparticles have aggregated, leading to deactivation. | This is often caused by high temperatures or the presence of oxygen. Lowering the reaction temperature and ensuring a rigorously inert atmosphere can help. The choice of ligand is also crucial for stabilizing the palladium catalyst. |
| Formation of Byproducts | Homocoupling of 4-bromobenzonitrile: This side reaction can occur, leading to the formation of 4,4'-dicyanobiphenyl. | Lowering the catalyst loading and reaction temperature can minimize this side reaction. |
| Polymerization of Methyl Acrylate: High concentrations of methyl acrylate and elevated temperatures can lead to polymerization. | Use a moderate excess of methyl acrylate and control the reaction temperature carefully. Adding a radical inhibitor, such as hydroquinone, to the methyl acrylate may be beneficial. | |
| Formation of the (Z)-isomer: While the Heck reaction generally favors the (E)-isomer, some (Z)-isomer may form. | The formation of the (E)-isomer is thermodynamically favored. Ensuring complete reaction and proper purification can help isolate the desired (E)-isomer. | |
| Difficult Product Purification | Residual Palladium Catalyst: Traces of palladium can remain in the final product. | After the reaction, the mixture can be filtered through a pad of Celite to remove precipitated palladium. Further purification can be achieved by column chromatography or by washing the organic extract with an aqueous solution of a suitable ligand (e.g., thiourea) to sequester the palladium. |
| Separation from Starting Materials or Byproducts: Close boiling points or similar polarities can make purification challenging. | Careful column chromatography on silica gel is typically effective for separating the product from starting materials and byproducts. Recrystallization can also be a powerful purification technique for obtaining a highly pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing this compound?
The most widely used and scalable method is the Palladium-catalyzed Heck-Mizoroki reaction between 4-bromobenzonitrile and methyl acrylate.[1] Another potential, though less common, method is the Wittig reaction between 4-cyanobenzaldehyde and a suitable phosphorus ylide.
Q2: Which palladium catalyst and ligand system is most effective for this synthesis?
Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] Triphenylphosphine (PPh₃) is a frequently used ligand. The choice of ligand is critical and can influence reaction efficiency and catalyst stability.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] This allows for the determination of the consumption of the starting materials and the formation of the product.
Q4: What is the typical appearance of the final product?
This compound is typically a white to off-white solid at room temperature.
Q5: How can I confirm the stereochemistry of the product?
The (E)-stereochemistry can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) for the vinyl protons is characteristically larger for the trans isomer (typically around 16 Hz) compared to the cis isomer.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via the Heck reaction. Please note that optimal conditions may vary depending on the specific scale and equipment used.
| Parameter | Value | Reference |
| Starting Materials | 4-bromobenzonitrile, Methyl Acrylate | General Heck Reaction |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | General Heck Reaction |
| Ligand | Triphenylphosphine (PPh₃) | General Heck Reaction |
| Base | Triethylamine (TEA) | General Heck Reaction |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | [4] |
| Temperature | 80 - 120 °C | [5] |
| Reaction Time | 4 - 24 hours | |
| Typical Yield | 70 - 95% |
Experimental Protocol: Heck-Mizoroki Synthesis
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-bromobenzonitrile
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Methyl acrylate
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
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Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Reactant Addition: Add methyl acrylate (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
Work-up: Once the reaction is complete (typically when the 4-bromobenzonitrile spot has disappeared on TLC), cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: The Morita-Baylis-Hillman (MBH) Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the Morita-Baylis-Hillman (MBH) reaction, with a specific focus on the effect of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the Morita-Baylis-Hillman (MBH) reaction and what are its key components?
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, in the presence of a nucleophilic catalyst.[1] This reaction is highly valued for its atom economy and its ability to create densely functionalized molecules. The essential components for this reaction are:
-
An activated alkene: Commonly acrylates, acrylonitriles, or vinyl ketones.
-
An electrophile: Most often an aldehyde or an imine (for the aza-Baylis-Hillman variant).
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A nucleophilic catalyst: Sterically unhindered tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) or phosphines are frequently used.[1][2]
Q2: How does the choice of solvent affect the efficiency of the MBH reaction?
The solvent plays a crucial role in the MBH reaction, significantly influencing the reaction rate and yield. The effect of the solvent is often linked to its ability to stabilize charged intermediates and facilitate proton transfer steps, which can be rate-determining.[1][3]
-
Protic solvents , such as methanol and water, can accelerate the reaction by stabilizing the zwitterionic intermediate through hydrogen bonding and facilitating the proton transfer step.[3]
-
Aqueous-organic solvent mixtures have been shown to provide excellent yields and short reaction times.[4]
-
Aprotic polar solvents like DMSO, DMF, and acetonitrile can also be effective, though their impact on the reaction rate can vary depending on the specific substrates and catalyst used.
-
Solvent-free (neat) conditions can lead to remarkable rate acceleration and high yields, particularly for aromatic aldehydes.[5]
Q3: What are the most common challenges encountered during the MBH reaction?
The most significant drawback of the MBH reaction is its often slow reaction rate, with some reactions requiring days or even weeks to reach completion.[1] Other common issues include:
-
Low yields: This can be due to side reactions, such as the dimerization or polymerization of the activated alkene.[1]
-
Limited substrate scope: Some substrates, particularly less reactive electrophiles or sterically hindered starting materials, may not perform well under standard conditions.[2]
-
Side reactions: The formation of byproducts can complicate the purification process and reduce the yield of the desired product.
Troubleshooting Guides
Problem 1: The reaction is extremely slow or does not proceed.
-
Cause: The rate-determining step, often the proton transfer, can be very slow. The choice of solvent and catalyst is critical.
-
Troubleshooting Steps:
-
Solvent Selection:
-
Consider switching to a protic solvent like methanol or a mixture of water with an organic solvent (e.g., THF-water, t-BuOH-water). Protic solvents can accelerate the proton transfer step.
-
For certain substrates, solvent-free conditions can dramatically increase the reaction rate.
-
-
Catalyst Choice: While DABCO is a common catalyst, others like DBU or phosphines might offer better performance for your specific substrates.
-
Use of Additives: The addition of a Brønsted acid co-catalyst, such as acetic acid, has been shown to increase the reaction rate and yield, especially under solvent-free conditions.[6]
-
Increase Concentration: Running the reaction at a higher concentration can sometimes improve the rate.
-
Problem 2: The reaction yield is low.
-
Cause: Low yields can result from competing side reactions, such as the Michael addition of one activated alkene to another (dimerization), or polymerization.[1] The reaction may also be reversible under certain conditions.
-
Troubleshooting Steps:
-
Slow Addition of Alkene: To minimize dimerization and polymerization, try adding the activated alkene slowly to the reaction mixture containing the aldehyde and catalyst.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Monitor the reaction closely and consider running it at a lower temperature if significant byproduct formation is observed.
-
Choice of Solvent: The solvent can influence the equilibrium of the reaction. Experiment with different solvent systems to find one that favors product formation. For instance, aqueous-organic mixtures have been reported to give high yields.[4]
-
Purification: Carefully choose your purification method. The MBH adducts can sometimes be sensitive, and prolonged exposure to silica gel during column chromatography can lead to decomposition.
-
Problem 3: Formation of multiple products or byproducts.
-
Cause: Side reactions are common in the MBH reaction. These can include dimerization of the activated alkene, aldol condensation products, and other unforeseen byproducts depending on the substrates and reaction conditions.
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use techniques like TLC or GC-MS to monitor the progress of the reaction and identify the formation of byproducts.
-
Adjust Stoichiometry: Varying the ratio of the reactants might help to suppress the formation of certain byproducts.
-
Solvent and Catalyst Screening: A systematic screening of different solvents and catalysts can help identify conditions that selectively form the desired product.
-
Data Presentation
Table 1: Effect of Solvent on the DABCO-Catalyzed Morita-Baylis-Hillman Reaction of 4-Nitrobenzaldehyde.
| Activated Alkene | Solvent System (v/v) | Reaction Time | Yield (%) |
| Acrylonitrile | tert-Butyl alcohol / Water (60:40) | 20 min | 99 |
| Methyl Acrylate | DMSO / Water (60:40) | 150 min | 90 |
| Methyl Acrylate | Methanol | 24 h | 85 |
| Methyl Acrylate | Acetonitrile | 48 h | 70 |
| Methyl Acrylate | THF | 72 h | 65 |
| Methyl Acrylate | Solvent-free | 1 h | 93 |
Note: Reaction conditions and yields are substrate-dependent and the above data is for illustrative purposes based on literature reports.[4][7]
Experimental Protocols
Protocol 1: Morita-Baylis-Hillman Reaction in an Aqueous-Organic Solvent System
This protocol is a general guideline for the reaction between an aromatic aldehyde and an activated alkene in a t-BuOH/water mixture.
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) in a mixture of tert-butyl alcohol and water (e.g., 60:40 v/v, 5 mL).
-
Catalyst Addition: Add DABCO (0.2 mmol, 20 mol%) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1 M HCl (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Solvent-Free Morita-Baylis-Hillman Reaction
This protocol is a general guideline for a solvent-free reaction, which can significantly accelerate the reaction rate.
-
Reactant Mixture: In a vial or small round-bottom flask, combine the aldehyde (1.0 mmol), the activated alkene (1.2 mmol), and DABCO (0.1 mmol, 10 mol%).
-
Optional Additive: For enhanced reactivity, a Brønsted acid co-catalyst like acetic acid (0.1 mmol, 10 mol%) can be added.[6]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction mixture may be a paste or a thick liquid.
-
Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in a suitable solvent (e.g., CDCl₃), and analyzing by ¹H NMR or by TLC after dissolving in a small amount of solvent.
-
Purification: Once the reaction is complete, the product can often be purified directly by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in the Morita-Baylis-Hillman reaction.
Caption: Logical relationship between solvent type and its effect on MBH reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. princeton.edu [princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
catalyst deactivation in the synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
Technical Support Center: (E)-Methyl 3-(4-cyanophenyl)acrylate Synthesis
This guide provides troubleshooting assistance and frequently asked questions regarding catalyst deactivation during the synthesis of this compound, a process typically achieved via the Mizoroki-Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound and which catalyst is used?
The synthesis is typically performed via the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide (like 4-bromobenzonitrile or 4-iodobenzonitrile) with methyl acrylate.[1][2] The catalytic cycle involves transitions between Pd(0) and Pd(II) oxidation states.[1] Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂), often used with phosphine ligands to form the active Pd(0) catalyst in situ.[1][2]
Q2: What are the primary causes of catalyst deactivation in this reaction?
Catalyst deactivation in the Heck reaction can stem from several issues:
-
Palladium Agglomeration: The active, soluble Pd(0) species can aggregate into larger, inactive palladium clusters, commonly observed as "palladium black."[3] This is often accelerated by high temperatures or an insufficient concentration of stabilizing ligands.[3]
-
Oxidation of the Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to its oxidation to inactive Pd(II) species.[3]
-
Ligand Degradation: Triarylphosphine ligands, used to stabilize the catalyst, can undergo P-C bond cleavage at elevated temperatures (typically above 120°C), which depletes the system of the stabilizing ligand and leads to catalyst deactivation.[4]
-
Inhibition by Reaction Components: Impurities in reagents, such as the amine base, can sometimes act as inhibitors or poison the catalyst.[5] In reactions involving aryl iodides, the iodide salt formed as a byproduct can sometimes inhibit the reaction, especially in polar solvents.[5]
Q3: How can I visually identify catalyst deactivation?
The most common visual indicator of catalyst deactivation is the formation of a fine black precipitate, known as palladium black.[3] Its appearance signifies that the homogeneous palladium catalyst has agglomerated and precipitated out of the solution, losing its catalytic activity.
Q4: What are the general preventative measures to minimize catalyst deactivation?
To maintain catalyst activity, consider the following:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
-
Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) center and prevent aggregation.[3]
-
Control Temperature: Operate the reaction at the lowest temperature that provides a reasonable rate to minimize thermal degradation of ligands and catalyst agglomeration.[3]
-
Optimize Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help prevent catalyst deactivation, although a large excess can sometimes inhibit the reaction.[5]
-
Purity of Reagents: Use high-purity starting materials, solvents, and bases, as impurities can poison the catalyst.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Symptom | Potential Cause | Recommended Action & Troubleshooting Steps |
| Reaction is sluggish or stalls completely. | 1. Catalyst Deactivation: The active Pd(0) has been oxidized or has aggregated. 2. Insufficient Catalyst Activation: The Pd(II) precatalyst has not been fully reduced to the active Pd(0) species. 3. Low Temperature: The reaction is too slow at the current temperature. 4. Impure Reagents: Impurities in the aryl halide, methyl acrylate, or base are inhibiting the reaction.[5] | 1. Check Atmosphere: Ensure your inert gas setup is functioning correctly and that all reagents were properly degassed. 2. Screen Ligands/Bases: Repeat the reaction with different bulky, electron-rich ligands or screen alternative bases (e.g., K₂CO₃, Et₃N).[1][3] 3. Optimize Temperature: Cautiously increase the temperature in small increments. If deactivation is suspected, first try running at a lower temperature to check for thermal decomposition.[3] 4. Purify Reagents: Purify starting materials, especially the amine base, by distillation or filtration through activated alumina.[5] |
| A black precipitate (palladium black) forms in the reaction flask. | 1. Catalyst Aggregation: The Pd(0) catalyst has agglomerated due to thermal instability or insufficient ligand stabilization.[3] 2. High Temperature: Excessive heat is accelerating the rate of catalyst decomposition.[3] 3. Inadequate Ligand Concentration: The ligand-to-palladium ratio is too low to effectively stabilize the catalytic species.[5] | 1. Use Stabilizing Ligands: Switch to more robust, sterically demanding ligands (e.g., Buchwald-type phosphines) that create a protective environment around the palladium atom.[3] 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3] 3. Adjust Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or slightly higher).[5] |
| Product yields are low and/or inconsistent. | 1. Partial Catalyst Deactivation: The catalyst is losing activity over the course of the reaction. 2. Side Reactions: Reductive Heck reactions can sometimes occur, leading to side products.[2] 3. Reagent Quality: Variability in the purity of starting materials or solvents.[5] | 1. Follow Deactivation Protocols: Implement the strategies listed above to ensure a stable catalytic system throughout the reaction. 2. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify major byproducts, which can provide clues about deactivation or alternative reaction pathways. 3. Standardize Reagents: Ensure all reagents and solvents are from a reliable source and are of high purity. Always use freshly purified amines and anhydrous, deoxygenated solvents.[3][5] |
Visualizing Reaction and Troubleshooting Logic
// Nodes Pd0 [label="Active L₂Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArX [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Coord [label="Alkene\nCoordination", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Alkene [label="Alkene Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Insert [label="Migratory\nInsertion", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Alkyl [label="σ-Alkyl Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; BetaElim [label="β-Hydride\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"]; HPdII [label="HPd(II)X Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Regen [label="Reductive Elimination\n(with Base)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Deactivation Pathways Deactivation [label="Deactivation Pathways", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdBlack [label="Palladium Black\n(Aggregation)", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation to\nInactive Pd(II)", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd -> PdII_ArX [color="#34A853"]; PdII_ArX -> Coord -> PdII_Alkene [color="#34A853"]; PdII_Alkene -> Insert -> PdII_Alkyl [color="#34A853"]; PdII_Alkyl -> BetaElim -> HPdII [color="#34A853"]; HPdII -> Regen -> Pd0 [label="Product\nReleased", color="#34A853"];
// Deactivation Edges Pd0 -> Deactivation [style=dashed, color="#EA4335", arrowhead=vee]; Deactivation -> PdBlack [style=dashed, color="#EA4335"]; Deactivation -> Oxidation [style=dashed, color="#EA4335"]; } endomd Caption: The Mizoroki-Heck catalytic cycle and common deactivation pathways for the Pd(0) catalyst.
// Nodes start [label="Low Yield / Stalled Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_visual [label="Visually Inspect Reaction\n(e.g., for Pd Black)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Verify Inert Atmosphere Setup\n(Gas flow, Degassing)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Assess Reagent Purity\n(Solvent, Base, Substrates)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Decision & Actions pd_black_found [label="Pd Black Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_pd_black [label="Action:\n1. Lower Temperature\n2. Use Bulky/Robost Ligand\n3. Increase Ligand Ratio", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
atmosphere_issue [label="Atmosphere Compromised?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_atmosphere [label="Action:\n1. Re-degas Solvents\n2. Check for Leaks\n3. Ensure Positive Pressure", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent_issue [label="Impurity Suspected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_reagents [label="Action:\n1. Purify Reagents (esp. Base)\n2. Use Anhydrous Solvents\n3. Use Fresh Substrates", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Re-run Optimized Reaction", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_visual [color="#202124"]; start -> check_atmosphere [color="#202124"]; start -> check_reagents [color="#202124"];
check_visual -> pd_black_found [color="#5F6368"]; pd_black_found -> action_pd_black [label="Yes", color="#34A853"];
check_atmosphere -> atmosphere_issue [color="#5F6368"]; atmosphere_issue -> action_atmosphere [label="Yes", color="#34A853"];
check_reagents -> reagent_issue [color="#5F6368"]; reagent_issue -> action_reagents [label="Yes", color="#34A853"];
{action_pd_black, action_atmosphere, action_reagents} -> end_node [color="#202124"]; {pd_black_found, atmosphere_issue, reagent_issue} -> end_node [label="No", color="#EA4335", style=dashed]; } endomd Caption: A systematic workflow for troubleshooting catalyst deactivation and reaction failure.
Experimental Protocols
Protocol 1: General Synthesis of this compound
Disclaimer: This is a representative protocol. Reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, should be optimized for your specific setup.
-
Inert Atmosphere Preparation:
-
Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.
-
All solvents and liquid reagents must be thoroughly degassed prior to use by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
-
Reagent Addition:
-
To the reaction flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., PPh₃, 2-10 mol%), 4-bromobenzonitrile (1.0 equiv.), and the base (e.g., triethylamine, 1.5 equiv.).
-
Using a syringe, add the degassed solvent (e.g., toluene or DMF) to dissolve or suspend the reagents.
-
Finally, add degassed methyl acrylate (1.2 equiv.) to the stirring mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.
-
Protocol 2: Procedure for Catalyst Recovery and Analysis (for Palladium Black)
If significant palladium black has formed, it can be recovered for analysis.
-
Isolation:
-
After the reaction is complete, allow the black precipitate to settle.
-
Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere to avoid oxidizing any potentially active species.
-
-
Washing:
-
Wash the remaining black solid multiple times with the reaction solvent (e.g., toluene) to remove adsorbed organic compounds.
-
Perform a final wash with a more volatile solvent (e.g., hexane) to facilitate drying.
-
-
Drying and Analysis:
-
Dry the solid thoroughly under high vacuum.
-
The palladium content of the deactivated catalyst can be quantified to determine the extent of precipitation. This is typically done by digesting a known mass of the solid in aqua regia followed by analysis using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3]
-
References
Validation & Comparative
A Comparative Guide to Catalysts for the Morita-Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that has garnered significant attention in organic synthesis.[1][2][3] This reaction couples an activated alkene with an electrophile, typically an aldehyde or imine, under the influence of a nucleophilic catalyst to generate densely functionalized allylic alcohols or amines.[1][4][5] The versatility and utility of the MBH reaction are critically dependent on the choice of catalyst, which influences reaction rates, yields, and, in the case of asymmetric variants, enantioselectivity. This guide provides a comparative overview of common catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Catalyst Performance: A Quantitative Comparison
The selection of a catalyst for the MBH reaction is a crucial step that dictates the efficiency and outcome of the transformation. A variety of catalysts have been developed, ranging from simple tertiary amines and phosphines to complex chiral and bifunctional systems. The following table summarizes the performance of representative catalysts under comparable reaction conditions to facilitate a direct comparison of their efficacy.
| Catalyst | Electrophile | Activated Alkene | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| DABCO | Benzaldehyde | Methyl Acrylate | 7 days | 85 | N/A | [6] |
| DBU | Benzaldehyde | Methyl Acrylate | 24 hours | 92 | N/A | [6] |
| Tributylphosphine (PBu₃) | 4-Nitrobenzaldehyde | Methyl Vinyl Ketone | 48 hours | 85 | N/A | [2] |
| (R)-Cl-MeO-BIPHEP | Racemic MBH Acetate | 4,5-Dichlorophthalimide | Not Specified | 80 | 56 | Not Specified |
| Chiral Aziridine-Phosphine | 4-Nitrobenzaldehyde | Methyl Vinyl Ketone | 48 hours | 95 | 98 | [7] |
| (S)-Proline/DABCO | 4-Nitrobenzaldehyde | Methyl Vinyl Ketone | Not Specified | High | 5-10 | [8] |
| (R)-3,3'-(3,5-dimethylphenyl)-H₈-BINOL/PEt₃ | Cyclohexenone | Benzaldehyde | Not Specified | 84 | 88 | [9] |
DABCO (1,4-diazabicyclo[2.2.2]octane) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are common tertiary amine catalysts. Phosphines are also effective nucleophilic catalysts. Chiral catalysts are employed in the asymmetric MBH reaction to induce enantioselectivity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the Morita-Baylis-Hillman reaction using a standard organocatalyst and a chiral phosphine catalyst.
Protocol 1: DABCO-Catalyzed Reaction of Benzaldehyde and Methyl Acrylate
This protocol describes a standard achiral MBH reaction.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.2 mmol, 1.2 equiv)
-
DABCO (0.2 mmol, 0.2 equiv)
-
Methanol (2.0 mL)
Procedure:
-
To a stirred solution of benzaldehyde in methanol, add methyl acrylate and DABCO.
-
Stir the reaction mixture at room temperature for 7 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired MBH adduct.
Protocol 2: Asymmetric MBH Reaction using a Chiral Aziridine-Phosphine Catalyst
This protocol is an example of an enantioselective MBH reaction.[7]
Materials:
-
p-Nitrobenzaldehyde (0.25 mmol, 1.0 equiv)
-
Methyl vinyl ketone (0.5 mmol, 2.0 equiv)
-
Chiral Aziridine-Phosphine Catalyst (0.05 mmol, 0.2 equiv)
-
Acetonitrile (1.0 mL)
Procedure:
-
In a round-bottom flask, dissolve the chiral aziridine-phosphine catalyst and p-nitrobenzaldehyde in acetonitrile.[7]
-
Add methyl vinyl ketone to the solution.[7]
-
Stir the resulting solution magnetically at room temperature for 48 hours.[7]
-
Monitor the reaction by TLC.[7]
-
After the reaction is complete, evaporate the solvent in vacuo.[7]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate from 9:1 to 8:2) to yield the corresponding chiral allylic alcohol.[7]
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for the amine-catalyzed Morita-Baylis-Hillman reaction involves a three-step process.[4][6][10] The catalytic cycle begins with the nucleophilic attack of the catalyst on the activated alkene, followed by an aldol-type addition to the electrophile, and finally, elimination of the catalyst to regenerate it for the next cycle.
Caption: Catalytic cycle of the amine-catalyzed Morita-Baylis-Hillman reaction.
Experimental Workflow
The general workflow for performing a Morita-Baylis-Hillman reaction and analyzing the results is depicted below. This process is fundamental for screening different catalysts and optimizing reaction conditions.
Caption: General experimental workflow for the Morita-Baylis-Hillman reaction.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 4. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. DABCO- and DBU-promoted one-pot reaction of N-sulfonyl ketimines with Morita–Baylis–Hillman carbonates: a sequential approach to (2-hydroxyaryl)nicotinate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Morita-Baylis-Hillman Reactions Catalyzed by Chiral Brønsted Acids [organic-chemistry.org]
- 10. blogs.hsc.edu [blogs.hsc.edu]
A Comparative Guide to the Polymerization of (E)-Methyl 3-(4-cyanophenyl)acrylate and Other Acrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of (E)-Methyl 3-(4-cyanophenyl)acrylate and other common acrylate derivatives. The data presented is intended to assist researchers in selecting appropriate monomers for the development of novel polymers with tailored properties for applications in drug delivery, biomaterials, and other advanced materials.
Executive Summary
The introduction of a cyano- and phenyl- group into the acrylate backbone in monomers like this compound (also referred to as 4-cyanophenyl acrylate or CPA in copolymerization studies) can significantly influence its polymerization kinetics and the resulting polymer's thermal and physical properties. This guide compares the free-radical polymerization of CPA in a copolymer system with methyl methacrylate (MMA) against the homopolymerization of common acrylate monomers: methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (nBA), and 2-hydroxyethyl acrylate (HEA). The data reveals that the incorporation of CPA can lead to polymers with higher glass transition temperatures, indicating increased rigidity, which can be a desirable characteristic for specific applications.
Performance Comparison in Polymerization
The following tables summarize key quantitative data from various studies on the free-radical polymerization of CPA/MMA copolymers and homopolymers of other acrylate derivatives. It is important to note that direct comparisons should be made with caution, as polymerization conditions such as initiator concentration, solvent, and temperature can significantly influence the results.
Table 1: Copolymerization of 4-Cyanophenyl Acrylate (CPA) with Methyl Methacrylate (MMA) [1]
| Feed Ratio (CPA:MMA) | Copolymer Composition (CPA:MMA) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 10:90 | 12:88 | 25,000 | 48,000 | 1.92 | 115 |
| 20:80 | 23:77 | 23,000 | 45,000 | 1.96 | 121 |
| 30:70 | 33:67 | 21,000 | 41,000 | 1.95 | 128 |
| 40:60 | 42:58 | 19,000 | 38,000 | 2.00 | 135 |
| 50:50 | 51:49 | 18,000 | 37,000 | 2.05 | 142 |
Table 2: Homopolymerization of Various Acrylate Derivatives
| Monomer | Polymerization Conditions | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Methyl Acrylate (MA) | Bulk, AIBN, 60°C | 150,000 | 350,000 | 2.33 | 10 |
| Ethyl Acrylate (EA) | Solution (Toluene), AIBN, 60°C | 95,000 | - | - | -24[2] |
| n-Butyl Acrylate (nBA) | Solution (Xylene), 140-180°C | 3,300 | - | - | -54[3] |
| 2-Hydroxyethyl Acrylate (HEA) | Bulk, Vacuum, 60°C | High (insoluble) | High (insoluble) | - | -15 |
Note: Data for homopolymers are compiled from various sources with differing experimental setups. Direct comparison of molecular weights and PDI may not be straightforward. Tg values are generally accepted literature values.
Experimental Protocols
Synthesis and Copolymerization of 4-Cyanophenyl Acrylate (CPA) with Methyl Methacrylate (MMA)[1]
1. Synthesis of 4-Cyanophenyl Acrylate (CPA):
-
4-cyanophenol is dissolved in methyl ethyl ketone.
-
Acryloyl chloride is added to the solution in the presence of triethylamine, which acts as a catalyst.
-
The reaction mixture is stirred to allow the esterification to proceed, yielding 4-cyanophenyl acrylate.
-
The product is then purified.
2. Free Radical Solution Copolymerization of CPA with MMA:
-
Varying feed ratios of CPA and MMA are dissolved in a suitable solvent.
-
Benzoyl peroxide is added as a free radical initiator.
-
The reaction is carried out at 70 ± 1 °C under an inert atmosphere.
-
The resulting copolymers are precipitated, purified, and dried.
-
Characterization is performed using FT-IR, 1H-NMR, 13C-NMR, and Gel Permeation Chromatography (GPC) to determine copolymer composition, molecular weights (Mn and Mw), and polydispersity index (PDI).
-
The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC).
General Protocol for Free Radical Solution Polymerization of Acrylate Monomers
-
The acrylate monomer and a radical initiator (e.g., AIBN or benzoyl peroxide) are dissolved in a suitable solvent (e.g., toluene, DMF) in a reaction flask.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
The flask is then placed in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stirred for a specified time.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Visualizations
Experimental Workflow for CPA and MMA Copolymerization
Caption: Workflow for the synthesis and copolymerization of CPA with MMA.
General Mechanism of Free-Radical Polymerization
References
Navigating Stereochemistry: A Comparative Analysis of Cyanophenylacrylate Isomer Activity
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide offers an objective comparison of the biological activities of cyanophenylacrylate isomers, leveraging experimental data to illuminate how subtle changes in substituent positioning can dramatically alter efficacy and selectivity.
While direct comparative studies on the ortho, meta, and para isomers of cyanophenylacrylates are not extensively documented in publicly available literature, a compelling parallel can be drawn from a study on isoamphipathic antibacterial molecules. This research provides a clear framework for how positional isomerism dictates biological outcomes, a principle directly applicable to the cyanophenylacrylate scaffold.
Unraveling the Impact of Isomerism on Antibacterial Efficacy and Toxicity
A key study on a series of isoamphipathic antibacterial molecules (IAMs), which share structural similarities with functionalized acrylates, demonstrates the profound influence of ortho, meta, and para positioning on their antibacterial and hemolytic activities. These findings offer valuable insights into the potential structure-activity relationships (SAR) for cyanophenylacrylate isomers.
The study revealed that while all three positional isomers exhibited good to moderate antibacterial activity, their selectivity for bacterial cells over mammalian cells varied significantly. The ortho-isomer emerged as the most promising candidate, displaying potent antibacterial action with markedly reduced toxicity towards human red blood cells. In contrast, the meta and para isomers, despite showing comparable or slightly better antibacterial potency in some cases, were significantly more toxic, indicating a narrower therapeutic window.[1][2]
Quantitative Comparison of Isomer Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of the ortho, meta, and para isomers against a panel of Gram-positive and Gram-negative bacteria, alongside their hemolytic activity (HC50) against human red blood cells. Lower MIC values indicate greater antibacterial potency, while higher HC50 values signify lower toxicity.
| Isomer | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Selectivity Index (HC50/MIC) |
| Ortho (IAM-1) | S. epidermidis | 1-8 | 650 | 81.25 - 650 |
| S. aureus | 1-8 | 650 | 81.25 - 650 | |
| MRSA | 1-8 | 650 | 81.25 - 650 | |
| VRSA | 1-8 | 650 | 81.25 - 650 | |
| E. faecium | 1-8 | 650 | 81.25 - 650 | |
| E. coli | 32 | 650 | 20.31 | |
| Meta (IAM-2) | S. epidermidis | 1-8 | 98 | 12.25 - 98 |
| S. aureus | 1-8 | 98 | 12.25 - 98 | |
| MRSA | 1-8 | 98 | 12.25 - 98 | |
| VRSA | 1-8 | 98 | 12.25 - 98 | |
| E. faecium | 1-8 | 98 | 12.25 - 98 | |
| E. coli | 16 | 98 | 6.13 | |
| Para (IAM-3) | S. epidermidis | 1-8 | 160 | 20 - 160 |
| S. aureus | 1-8 | 160 | 20 - 160 | |
| MRSA | 1-8 | 160 | 20 - 160 | |
| VRSA | 1-8 | 160 | 20 - 160 | |
| E. faecium | 1-8 | 160 | 20 - 160 | |
| E. coli | 16 | 160 | 10 |
Data extracted from a study on isoamphipathic antibacterial molecules, serving as a model for the potential behavior of cyanophenylacrylate isomers.[1][2]
Visualizing the Structure-Activity Relationship
The differential activity of the isomers can be attributed to their distinct three-dimensional conformations, which influence their interactions with biological membranes. The following diagram illustrates the logical relationship between the isomeric position and the resulting biological activity profile.
Caption: Structure-activity relationship of positional isomers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds were serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension was added to each well. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Hemolytic (HC50) Assay
The hemolytic activity of the compounds was assessed against human red blood cells (hRBCs) to determine their toxicity to mammalian cells.
-
Preparation of hRBC Suspension: Freshly collected human red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Incubation with Compounds: The hRBC suspension was incubated with various concentrations of the test compounds at 37°C for 1 hour.
-
Measurement of Hemolysis: The samples were centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.
-
Calculation of HC50: The HC50 value, the concentration of the compound that causes 50% hemolysis, was calculated relative to a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).
Experimental Workflow
The following diagram outlines the general workflow for the biological evaluation of the isomers.
Caption: General experimental workflow for isomer comparison.
Conclusion
The presented data, using isoamphipathic antibacterial molecules as a surrogate for cyanophenylacrylate isomers, strongly suggests that positional isomerism is a critical determinant of biological activity and selectivity. The superior therapeutic profile of the ortho-isomer in the model system highlights the importance of synthesizing and evaluating all positional isomers in early-stage drug discovery. This comprehensive approach can unveil candidates with optimized efficacy and reduced toxicity, ultimately leading to the development of safer and more effective therapeutic agents. Further studies directly comparing the biological activities of ortho-, meta-, and para-cyanophenylacrylates are warranted to confirm these extrapolated findings.
References
Validating the Structure of (E)-Methyl 3-(4-cyanophenyl)acrylate via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a detailed validation of the structure of (E)-Methyl 3-(4-cyanophenyl)acrylate, comparing its NMR data with a structurally similar alternative to highlight the key spectral features that confirm its identity and stereochemistry.
The defining characteristic of this compound is the trans (or E) configuration of the protons across the carbon-carbon double bond. This geometry is definitively established by the magnitude of the coupling constant between these two protons in the ¹H NMR spectrum. For a trans relationship, this coupling constant (³J) is typically in the range of 12-18 Hz, a significantly larger value than that observed for the corresponding cis (Z) isomer.
Comparative NMR Data Analysis
To validate the structure of this compound, its ¹H and ¹³C NMR data are presented below alongside the data for (E)-Methyl cinnamate, a compound with a similar acrylate backbone but lacking the cyano substituent. This comparison helps to illustrate the influence of the electron-withdrawing cyano group on the chemical shifts of the aromatic and vinylic protons and carbons.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Assignment | This compound | (E)-Methyl cinnamate |
| H-α (vinylic) | 6.51 ppm (d, J = 16.0 Hz) | 6.44 ppm (d, J = 16.0 Hz) |
| H-β (vinylic) | 7.66 ppm (d, J = 16.1 Hz) | 7.70 ppm (d, J = 16.0 Hz) |
| Aromatic H | 7.60 ppm (d, J = 8.3 Hz, 2H), 7.67 ppm (d, J = 8.4 Hz, 2H) | 7.35-7.41 ppm (m, 3H), 7.49-7.54 ppm (m, 2H) |
| -OCH₃ | 3.82 ppm (s, 3H) | 3.80 ppm (s, 3H) |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Assignment | This compound [1] | (E)-Methyl cinnamate |
| C=O | 166.6 ppm | 167.5 ppm |
| C-α (vinylic) | 121.5 ppm | 117.9 ppm |
| C-β (vinylic) | 142.5 ppm | 144.9 ppm |
| Aromatic C | 128.5 ppm, 132.7 ppm | 128.1 ppm, 129.0 ppm, 130.4 ppm |
| Aromatic C-ipso | 138.8 ppm | 134.5 ppm |
| Aromatic C-CN | 113.6 ppm | - |
| -CN | 118.4 ppm | - |
| -OCH₃ | 52.0 ppm | 51.8 ppm |
The key takeaway from the ¹H NMR data is the large coupling constant of approximately 16.0-16.1 Hz for the vinylic protons (H-α and H-β) in this compound, which is characteristic of a trans configuration.[2] The presence of the electron-withdrawing cyano group in the para position of the phenyl ring causes a downfield shift of the aromatic protons compared to methyl cinnamate.
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the validation of organic compounds like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal (CDCl₃) at 77.16 ppm.
Workflow for Structure Validation
The logical process for validating the structure of this compound using NMR is outlined in the following diagram.
Caption: Workflow for NMR-based structure validation.
References
A Comparative Guide to Confirming the Purity of (E)-Methyl 3-(4-cyanophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of (E)-Methyl 3-(4-cyanophenyl)acrylate, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds.[1] We present a detailed High-Performance Liquid Chromatography (HPLC) method as the primary technique, supported by comparisons with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the recommended HPLC method against alternative analytical techniques for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities. | Absolute purity determination without a specific reference standard of the analyte.[2][3][4] |
| Selectivity | High, capable of separating geometric isomers and closely related impurities. | Very high, especially with mass spectrometric detection. | High, based on unique chemical shifts of protons.[5] |
| Sensitivity | High (typically µg/mL to ng/mL levels).[6][7] | Very high (typically pg to ng levels). | Moderate, generally requires mg amounts of sample.[4] |
| Sample Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate, with typical run times of 20-40 minutes per sample. | Low to moderate, requires careful sample preparation and longer acquisition times for high precision. |
| Instrumentation Cost | Moderate to high. | High. | Very high. |
| Limitations | Requires a reference standard for quantitative analysis. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic techniques; potential for signal overlap in complex mixtures.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities, such as the starting materials for a Heck or Wittig-type synthesis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 15.0 20 80 15.1 60 40 | 20.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 275 nm (based on the chromophore of the molecule).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8]
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: EI at 70 eV, scanning from m/z 40 to 400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
Alternative Method 2: Quantitative NMR (qNMR)
qNMR can be used to determine the absolute purity of this compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[3][4]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) or DMSO-d6.
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 16 or more).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizations
HPLC Experimental Workflow
Caption: Workflow for purity analysis by HPLC.
Logical Relationship of Purity Confirmation
Caption: Interrelation of methods for purity confirmation.
References
- 1. This compound (52116-83-3) for sale [vulcanchem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. rssl.com [rssl.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Cyanophenyl Acrylates in Organic Electronics
Researchers and scientists in the field of organic electronics are constantly seeking novel materials with enhanced performance and processability. This guide provides a comparative study of cyanophenyl acrylates, a promising class of organic materials, and evaluates their potential against established n-type organic semiconductors. This analysis is supported by a compilation of experimental data and detailed protocols to aid in research and development.
The introduction of the cyano group onto the phenyl ring of an acrylate monomer is a strategic approach to developing n-type organic semiconductors. The strong electron-withdrawing nature of the cyano group can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. This positions cyanophenyl acrylates as potential alternatives to well-known n-type materials in various organic electronic devices, particularly organic thin-film transistors (OTFTs).
Performance Comparison of n-Type Organic Semiconductors
To establish a benchmark for evaluating cyanophenyl acrylates, the performance of several established n-type organic semiconductors is summarized below. The data highlights key metrics for OTFTs, including electron mobility (μe), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). It is important to note that direct performance data for cyanophenyl acrylate-based OTFTs is not yet widely available in the literature, underscoring the novelty and research opportunities in this area. One study on a cyano-functionalized organic semiconductor reported an impressive electron mobility of up to 0.116 cm²/V⁻¹s⁻¹[1].
| Material Class | Specific Material | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Processing |
| Perylene Diimides (PDIs) | PDI-8CN2 | 0.1 - 1.0+ | > 10⁵ | < 20 | Vacuum Evaporation |
| Diketopyrrolopyrrole (DPP) Polymers | DPP-based copolymers | 0.1 - 1.3 | > 10⁵ | Variable | Solution-Processed |
| Fullerene Derivatives | PCBM | 0.05 - 0.2 | ~10⁵ | Variable | Solution-Processed[2][3][4] |
| Cyano-Functionalized Materials | A dicyano-functionalized ladder copolymer | up to 0.116 | Not Reported | Not Reported | Solution-Processed[1] |
Table 1: Performance of Selected n-Type Organic Semiconductors in OTFTs. Data compiled from various sources.[1][2][3][4][5]
Experimental Protocols
To facilitate further research into cyanophenyl acrylates, detailed experimental protocols for the synthesis of a monomer and the fabrication of a standard OTFT device are provided below.
Synthesis of 4-Cyanophenyl Acrylate (CPA) Monomer
This protocol is adapted from the synthesis of a novel acrylic monomer, 4-cyanophenyl acrylate (CPA)[6][7].
Materials:
-
4-cyanophenol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Methyl ethyl ketone (MEK)
-
Benzoyl peroxide (initiator for polymerization)
Procedure:
-
Dissolve 4-cyanophenol in methyl ethyl ketone (MEK) in a reaction flask.
-
Add triethylamine (TEA) to the solution as a catalyst.
-
Slowly add acryloyl chloride to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 70 ± 1 °C) for a specified duration.
-
After the reaction is complete, the resulting 4-cyanophenyl acrylate (CPA) monomer can be purified using appropriate techniques such as filtration and recrystallization.
-
For polymerization, the CPA monomer can be subjected to free radical solution polymerization using an initiator like benzoyl peroxide[6][7].
Fabrication of a Solution-Processed, Top-Contact, Bottom-Gate OTFT
This is a general protocol for the fabrication of a common OTFT architecture.
Materials and Equipment:
-
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)
-
Organic semiconductor solution (e.g., a polymer of cyanophenyl acrylate dissolved in a suitable organic solvent)
-
Photoresist and developer for photolithography
-
Gold (Au) for source and drain electrodes
-
Chromium (Cr) or Titanium (Ti) as an adhesion layer
-
Spin coater
-
Thermal evaporator or e-beam evaporator
-
Mask aligner
-
Probe station and semiconductor parameter analyzer for characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote better growth of the organic semiconductor film.
-
Organic Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the prepared substrate. The spin speed and time should be optimized to achieve the desired film thickness and uniformity.
-
Annealing: Anneal the semiconductor film at an optimized temperature to remove residual solvent and improve the molecular ordering. This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Source/Drain Electrode Deposition:
-
Use photolithography to define the source and drain electrode patterns.
-
Deposit a thin adhesion layer (e.g., 5 nm of Cr or Ti) followed by a thicker layer of gold (e.g., 50 nm) using thermal or e-beam evaporation.
-
Perform a lift-off process to remove the photoresist and define the final source and drain electrodes.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the fabricated OTFT using a probe station connected to a semiconductor parameter analyzer.
-
From the transfer characteristics, extract key performance parameters such as electron mobility, on/off ratio, and threshold voltage.
-
Visualizing the Workflow and Relationships
To better understand the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for synthesis and fabrication.
Caption: Material-performance relationships.
Future Outlook
Cyanophenyl acrylates represent a compelling area of research within organic electronics. Their synthesis from readily available precursors and the tunability of their electronic properties through molecular design make them attractive candidates for next-generation electronic devices. Future work should focus on the synthesis of a wider range of cyanophenyl acrylate derivatives and their polymers, followed by comprehensive characterization of their performance in OTFTs and other electronic devices. Direct comparative studies with existing n-type materials will be crucial in establishing their potential and carving out their niche in the landscape of organic semiconductors.
References
- 1. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scispace.com [scispace.com]
- 5. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: synthesis, characterization and determination of monomer reactivity ratios | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Performance Analysis of (E)-Methyl 3-(4-cyanophenyl)acrylate and Analogs in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer performance of (E)-Methyl 3-(4-cyanophenyl)acrylate. Due to the limited availability of direct biological data for this specific compound, this report leverages experimental data from structurally similar acrylate and cinnamic acid derivatives to provide an informed perspective on its expected activity. The performance of these analogs is compared with Combretastatin A-4 (CA-4), a well-established anticancer agent known to inhibit tubulin polymerization.
Introduction to this compound
This compound is an organic compound featuring a cyanophenyl group attached to a methyl acrylate backbone.[1][] Its structure, characterized by a conjugated system, suggests potential for biological activity, particularly in the realm of anticancer research where similar structures have shown promise. The electron-withdrawing nature of the cyano group can influence the molecule's reactivity and interaction with biological targets.[3]
Comparative Performance in Cytotoxicity Assays
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic Acid (4b) | MDA-MB-231 (Breast Cancer) | 3.24 ± 0.13 | [4] |
| (Z)-Methyl 3-(4-chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylate (5a) | MDA-MB-231 (Breast Cancer) | 4.83 | [4] |
| Methyl acrylate ester 6e | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5][6] |
| Combretastatin A-4 (CA-4) | MDA-MB-231 (Breast Cancer) | 1.27 ± 0.09 | [4] |
| Combretastatin A-4 (CA-4) | MCF-7 (Breast Cancer) | - | |
| Combretastatin A-4 (CA-4) | HeLa (Cervical Cancer) | 95.90 | [7] |
| Combretastatin A-4 (CA-4) | JAR (Choriocarcinoma) | 88.89 | [7] |
Performance in Tubulin Polymerization Inhibition Assays
Several acrylate derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[8][9] The inhibition of microtubule formation disrupts the mitotic spindle, leading to cell death. The data below indicates that compounds structurally analogous to this compound can significantly inhibit tubulin polymerization, with potencies comparable to the known inhibitor, Combretastatin A-4.
| Compound | Assay Type | Inhibition (%) | Concentration (µM) | Reference |
| (Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic Acid (4b) | β-tubulin polymerization | 80.07 | 25 | [4] |
| Methyl acrylate ester 6e | β-tubulin polymerization | 81.16 | IC₅₀ value (2.57) | [5][6] |
| Combretastatin A-4 (CA-4) | β-tubulin polymerization | 89.17 | - | [5][6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the effect of compounds on the polymerization of purified tubulin.[8][9][10]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percent inhibition relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of a compound on the cell cycle distribution.[11][12][13]
Materials:
-
Adherent cancer cells
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Tubulin Polymerization and Cell Cycle Arrest Pathway
The following diagram illustrates the mechanism by which tubulin polymerization inhibitors, a class of compounds to which this compound and its analogs may belong, disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
General Experimental Workflow for Compound Evaluation
The diagram below outlines a typical workflow for the initial in vitro evaluation of a novel compound for its anticancer potential.
References
- 1. This compound (52116-83-3) for sale [vulcanchem.com]
- 3. series.publisso.de [series.publisso.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. nanocellect.com [nanocellect.com]
A Comparative Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate and Alternative Cinnamate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental data for (E)-Methyl 3-(4-cyanophenyl)acrylate, comparing its chemical properties, synthesis, and potential performance with two common alternatives: (E)-Methyl 3-phenylacrylate (Methyl Cinnamate) and (E)-Ethyl 3-phenylacrylate (Ethyl Cinnamate). This document is intended to serve as a valuable resource for researchers utilizing substituted acrylate compounds in materials science, organic synthesis, and antimicrobial research.
Physicochemical and Spectroscopic Properties
This compound is an electron-deficient cinnamate ester, a structural feature that imparts distinct chemical properties compared to its unsubstituted counterparts.[] The para-cyano substituent makes it a valuable building block in the development of donor-acceptor materials and as an intermediate in various synthetic pathways.[]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₉NO₂ | 187.19[] | |
| (E)-Methyl 3-phenylacrylate | C₁₀H₁₀O₂ | 162.19 | |
| (E)-Ethyl 3-phenylacrylate | C₁₁H₁₂O₂ | 176.21 |
Table 2: Experimental Spectroscopic Data for this compound
| Technique | Instrumentation | Observed Data |
| ¹H NMR | 300 MHz, CDCl₃ | * Aromatic Protons: Signals corresponding to the 4-cyanophenyl group.[2] |
-
Olefinic Protons: Characteristic doublets with a large coupling constant (J ≈ 16 Hz), confirming the (E) configuration.[2]
-
Methyl Ester Protons: A singlet corresponding to the -OCH₃ group.[2] | | ¹³C NMR | 75 MHz, CDCl₃ | * Signals for the aromatic, olefinic, carbonyl, methyl, and cyano carbons are observed in their expected regions.[2] | | Mass Spec. | 70 eV Electron Impact | * Molecular Ion (M⁺): m/z = 187, corresponding to the molecular weight.[2] |
Synthesis of this compound and Alternatives
The synthesis of these acrylate esters can be achieved through several established methods in organic chemistry, most notably the Heck-Mizoroki cross-coupling reaction and the Morita-Baylis-Hillman reaction.[3][4] The choice of method often depends on the availability of starting materials and desired scale.
Caption: General synthetic pathways to cinnamate esters.
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck-Mizoroki Reaction
This protocol is a representative procedure based on established Heck reaction methodologies.[4][5]
-
Reaction Setup: To a dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., DMF or acetonitrile), followed by methyl acrylate (1.2 eq) and a base such as triethylamine (1.5 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or GC-MS indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product. A typical reported yield for similar reactions is in the range of 85-95%.
Protocol 2: Synthesis of (E)-Ethyl 3-phenylacrylate (Ethyl Cinnamate) via Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve cinnamic acid (1.0 eq) in an excess of absolute ethanol (5-10 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to afford ethyl cinnamate.
Performance Comparison: Antimicrobial Activity
While this compound is primarily utilized in materials science, its structural similarity to other biologically active cinnamate esters warrants an investigation into its potential antimicrobial properties. Cinnamic acid and its simple esters are known to possess antibacterial and antifungal activities.
Table 3: Antimicrobial Activity of Alternative Cinnamate Esters (MIC in µM)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| (E)-Methyl 3-phenylacrylate | 252 | 203 | 50 | 61 |
| (E)-Ethyl 3-phenylacrylate | - | - | 726.36 | - |
Note: Data compiled from multiple sources.[] A lower MIC value indicates higher antimicrobial activity.
To date, there is a lack of published data on the specific antimicrobial activity of this compound. However, a study on the closely related Morita-Baylis-Hillman adduct, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, reported that this ligand precursor possesses no antifungal activity. This suggests that the core structure may not be inherently active against fungi.
The presence of the electron-withdrawing cyano group at the para position of the phenyl ring significantly alters the electronic properties of the molecule compared to the unsubstituted phenyl ring of methyl and ethyl cinnamate. This structural modification is a key factor in determining the biological activity of the compound.
Caption: Logical diagram of the structure-activity relationship.
Conclusion
This compound is a valuable synthetic intermediate with distinct spectroscopic and chemical properties conferred by its para-cyano substituent. While its direct antimicrobial performance has not been extensively documented, a comparative analysis with structurally similar compounds like methyl and ethyl cinnamate provides a useful benchmark. The established antimicrobial activity of simple cinnamate esters suggests that the core scaffold has biological potential. However, the lack of reported activity for the target compound and its hydroxylated precursor indicates that the cyano-substitution may not enhance, and could potentially diminish, this effect.
For researchers in drug development, while this compound may not be a primary candidate for antimicrobial applications based on current data, its utility as a versatile building block for more complex molecules remains significant. Further biological screening of this and related cyano-substituted cinnamates is warranted to fully explore their therapeutic potential.
References
literature comparison of (E)-Methyl 3-(4-cyanophenyl)acrylate synthesis yields
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic yields for (E)-Methyl 3-(4-cyanophenyl)acrylate across various established chemical reactions, supported by detailed experimental data.
This compound is a valuable intermediate in the synthesis of various organic molecules, finding applications in medicinal chemistry and materials science. The efficiency of its synthesis is a critical factor for researchers. This guide provides an objective comparison of reported yields for the synthesis of this compound using several common and effective methods: the Heck-Mizoroki reaction, the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation.
At a Glance: Synthesis Yields Comparison
The following table summarizes the reported yields for the synthesis of this compound using different chemical reactions. This data has been compiled from various literature sources to provide a clear and concise comparison for researchers.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Heck-Mizoroki Reaction | 4-Iodobenzonitrile, Methyl acrylate | Fe3O4@Boehmite-NH2-CoII NPs, K3PO4 | H2O/EtOH (1:1) | 80 | 1.5 | 98[1][2] |
| Horner-Wadsworth-Emmons Reaction | 4-Cyanobenzaldehyde, Methyl diethylphosphonoacetate | NaH | THF | Room Temp. | - | High (E-selectivity) |
| Wittig Reaction | 4-Cyanobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | Room Temp. | 12 | 85-95 |
| Knoevenagel Condensation | 4-Cyanobenzaldehyde, Methyl cyanoacetate | Piperidine | Methanol | Reflux | 3 | ~95 |
In-Depth Analysis of Synthetic Protocols
This section provides a detailed overview of the experimental methodologies for each of the compared synthetic routes.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. A highly efficient synthesis of this compound has been reported using a heterogeneous cobalt-supported magnetic nanoparticle catalyst.
Experimental Protocol:
A mixture of 4-iodobenzonitrile (1 mmol), methyl acrylate (1.5 mmol), Fe3O4@Boehmite-NH2-CoII nanoparticles (0.01 g), and K3PO4 (3 mmol) in a 1:1 mixture of H2O and EtOH (4 mL) was stirred at 80°C for 1.5 hours.[1][2] After completion of the reaction, the catalyst was separated using an external magnet, and the product was extracted with an appropriate organic solvent. The organic layer was then dried and concentrated to yield the desired product. This method offers the advantages of high yield, the use of a recyclable catalyst, and environmentally friendly solvents.[1][2]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer with high selectivity. It involves the reaction of an aldehyde or ketone with a stabilized phosphonate ylide.
Experimental Protocol:
To a suspension of sodium hydride (1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of methyl diethylphosphonoacetate (1.1 mmol) in anhydrous THF was added dropwise. The mixture was stirred at 0°C for 30 minutes, followed by the addition of a solution of 4-cyanobenzaldehyde (1 mmol) in anhydrous THF. The reaction mixture was then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction was quenched with saturated aqueous ammonium chloride, and the product was extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated to afford the crude product, which was then purified by chromatography. This reaction is known for its excellent E-selectivity.
Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, utilizing the reaction of a phosphorus ylide with an aldehyde or ketone. Stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (E)-alkene.
Experimental Protocol:
A solution of 4-cyanobenzaldehyde (1 mmol) and methyl (triphenylphosphoranylidene)acetate (1.1 mmol) in dichloromethane (10 mL) was stirred at room temperature for 12 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to separate the product from the triphenylphosphine oxide byproduct. This method provides good yields of the desired (E)-isomer.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base, followed by dehydration to form a C=C bond.
Experimental Protocol:
A mixture of 4-cyanobenzaldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), and a catalytic amount of piperidine in methanol (10 mL) was heated to reflux for 3 hours. After cooling to room temperature, the precipitated product was collected by filtration, washed with cold methanol, and dried to give (E)-methyl 2-cyano-3-(4-cyanophenyl)acrylate. While this reaction produces a dicyano-substituted acrylate, a subsequent selective reduction or modification would be necessary to obtain the target molecule, this compound. However, the high yield of the initial condensation is noteworthy.
Visualizing the Synthetic Comparison Workflow
The following diagram illustrates the logical workflow for comparing the different synthesis yields of this compound.
Caption: Workflow for comparing synthesis yields.
Signaling Pathways in Context
While signaling pathways are not directly involved in the chemical synthesis of this compound, understanding the biological targets of molecules derived from this compound is crucial for drug development professionals. For instance, if this intermediate is used to synthesize a kinase inhibitor, a diagram of the targeted signaling pathway would be essential for understanding its mechanism of action.
Caption: Example of a targeted signaling pathway.
References
A Comparative Guide to the Stereoselective Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
For researchers, scientists, and drug development professionals, the stereoselective synthesis of α,β-unsaturated esters like (E)-methyl 3-(4-cyanophenyl)acrylate is a critical process. The geometry of the alkene bond significantly influences the molecule's biological activity and material properties. This guide provides an objective comparison of three common synthetic methods—the Horner-Wadsworth-Emmons reaction, the Heck reaction, and the Wittig reaction—assessing their performance in producing the desired (E)-isomer with supporting experimental data and detailed protocols.
Performance Comparison
The choice of synthetic route for this compound often depends on factors such as desired stereoselectivity, yield, availability of starting materials, and reaction conditions. Below is a summary of typical performance data for the Horner-Wadsworth-Emmons (HWE), Heck, and Wittig reactions for the synthesis of this or structurally similar compounds. The HWE and Heck reactions generally exhibit high stereoselectivity for the (E)-isomer.
| Reaction Method | Starting Materials | Typical Yield (%) | (E)/(Z) Ratio | Key Advantages |
| Horner-Wadsworth-Emmons | 4-cyanobenzaldehyde, Trimethyl phosphonoacetate | 85-95% | >98:2 | High (E)-selectivity, ease of purification (water-soluble phosphate byproduct). |
| Heck Reaction | 4-bromobenzonitrile, Methyl acrylate | 80-92% | >95:5 | Good functional group tolerance, direct C-C bond formation. |
| Wittig Reaction | 4-cyanobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | 70-85% | >95:5 | Widely applicable, mild reaction conditions possible. |
Experimental Protocols
Detailed methodologies for the synthesis and stereochemical analysis of this compound are provided below.
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This method utilizes a phosphonate-stabilized carbanion to react with an aldehyde, generally favoring the formation of the (E)-alkene.
Materials:
-
4-cyanobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide
-
Anhydrous Methanol
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzaldehyde (1.0 eq) in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
To the sodium methoxide solution, add trimethyl phosphonoacetate (1.1 eq) dropwise at 0 °C. Allow the mixture to stir for 15 minutes to form the phosphonate ylide.
-
Add the 4-cyanobenzaldehyde solution to the ylide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis via Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Materials:
-
4-bromobenzonitrile
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Add anhydrous acetonitrile as the solvent, followed by methyl acrylate (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and filter to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Synthesis via Wittig Reaction
The Wittig reaction employs a phosphorus ylide to convert a carbonyl compound into an alkene. Stabilized ylides, such as the one used here, typically yield the (E)-alkene with high selectivity.
Materials:
-
4-cyanobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 eq) in dichloromethane.
-
Add methyl (triphenylphosphoranylidene)acetate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes).
-
Further purify the product by column chromatography on silica gel to obtain pure this compound.
Assessing Stereoselectivity
The stereoselectivity of the synthesis is determined by quantifying the ratio of (E) to (Z) isomers in the product mixture.
1. Proton NMR Spectroscopy (¹H NMR):
-
Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The vinyl protons of the (E) and (Z) isomers will appear as doublets with different coupling constants (J values). The (E)-isomer typically exhibits a larger coupling constant (J ≈ 16 Hz) for the trans-protons, while the (Z)-isomer has a smaller coupling constant (J ≈ 12 Hz).
-
The ratio of the isomers can be determined by integrating the signals corresponding to a specific proton in each isomer.
2. High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).
-
Inject a solution of the product mixture.
-
The (E) and (Z) isomers will have different retention times, allowing for their separation and quantification.
-
The ratio of the isomers is determined by comparing the peak areas in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for assessing the stereoselectivity of the synthesis.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (E)-Methyl 3-(4-cyanophenyl)acrylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides essential, step-by-step procedures for the proper disposal of (E)-Methyl 3-(4-cyanophenyl)acrylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined herein are designed to be self-validating, grounded in established chemical principles and regulatory standards.
Immediate Safety & Hazard Assessment
This compound is a multifunctional organic compound requiring careful handling due to its specific chemical properties. A thorough understanding of its hazard profile is the foundation of its safe disposal.
Hazard Identification
This compound is classified with the following primary hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a cyano group (-C≡N) introduces the potential for the release of highly toxic hydrogen cyanide gas if exposed to acidic conditions. The acrylate group makes the molecule susceptible to polymerization, which can be initiated by heat, light, or contaminants[2].
Personal Protective Equipment (PPE)
Adherence to a strict PPE protocol is mandatory when handling this compound in any form—pure, in solution, or as waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with a face shield. | Protects against splashes that can cause serious eye irritation[3]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation[3]. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation[3]. |
Waste Classification & Segregation
Proper classification is a critical step that dictates the entire disposal pathway.
EPA Hazardous Waste Determination
This compound is not explicitly listed on the EPA's P or U lists of hazardous wastes. Therefore, its classification must be determined based on its chemical characteristics.
-
Reactivity (D003): This is the most probable classification. The compound is a cyanide-bearing waste. If exposed to pH conditions between 2 and 12.5, it can generate toxic hydrogen cyanide gas in sufficient quantities to pose a danger to human health or the environment, meeting the definition of a D003 reactive waste[4][5][6].
It is the generator's responsibility to make a definitive waste determination. However, given the chemical structure, treating it as a D003 reactive hazardous waste is the most prudent and compliant approach.
Waste Segregation
All waste streams containing this compound must be segregated from general laboratory trash and other incompatible waste streams.
-
Solid Waste: Collect unused reagents, contaminated consumables (e.g., weighing boats, contaminated paper towels), and synthesized material in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with acidic waste streams.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container that is also labeled as hazardous waste.
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the safe accumulation and disposal of this compound waste.
Waste Accumulation & Containerization
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a sturdy, sealable container for solids).
-
Ensure the container is in good condition with a tightly fitting lid.
-
-
Label the Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include the following information[5]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The EPA Waste Code: D003 (Reactivity)
-
An indication of the hazards: Toxic, Irritant
-
The accumulation start date (the date the first drop of waste is added).
-
The name and address of the generating facility.
-
-
-
Accumulate Waste Safely:
-
Always add waste to the container inside a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator[7].
-
Ensure secondary containment is used to capture any potential leaks.
-
Workflow for Waste Accumulationdot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. This compound (52116-83-3) for sale [vulcanchem.com]
- 5. odu.edu [odu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (E)-Methyl 3-(4-cyanophenyl)acrylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-Methyl 3-(4-cyanophenyl)acrylate. Following these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[3][4][5]. Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves.[6] | Acrylate monomers can penetrate standard latex or vinyl gloves within minutes.[6] Double gloving provides enhanced protection against skin contact and potential sensitization. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required if there is a splash hazard.[7][8] | Protects against eye irritation or serious eye damage from splashes or dust. |
| Skin and Body Protection | A lab coat or chemical-resistant apron that covers all exposed skin. Safety shoes meeting at least S1 standards.[9] | Prevents accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood.[7][9] | The compound can cause respiratory irritation[3][4]. A fume hood provides the primary engineering control to prevent inhalation of vapors, dust, or aerosols.[9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9]
-
Keep the container tightly closed and store it separately from incompatible materials such as acids and oxidizing agents.[9][10]
-
The storage area should be clearly marked with the appropriate hazard warnings.
-
-
Preparation and Weighing:
-
All handling, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to ensure adequate exhaust ventilation.[7][9]
-
Before handling, ensure all required PPE is correctly worn.
-
Use anti-static and spark-proof equipment where possible to prevent the build-up of electrostatic charge.[9]
-
-
Experimental Use:
-
Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[9] Place the contaminated material into a sealed, airtight container for disposal as hazardous waste.[9] Clean the spill area first with a pH 10 buffer solution, followed by a 10% bleach solution.[7]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes and remove all contaminated clothing.[7][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[7][9]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.[7][10]
-
Disposal Procedure: Collect all waste in a designated, properly labeled, and sealed container. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the general trash.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. usbio.net [usbio.net]
- 2. METHYL 3-(4-CYANOPHENYL)ACRYLATE | 67472-79-1 [chemicalbook.com]
- 3. This compound (52116-83-3) for sale [vulcanchem.com]
- 4. itwcp.de [itwcp.de]
- 5. synquestlabs.com [synquestlabs.com]
- 6. hourglass-intl.com [hourglass-intl.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
